N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Description
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Properties
Molecular Formula |
C9H18ClN3 |
|---|---|
Molecular Weight |
203.71 g/mol |
IUPAC Name |
1,5-dimethyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-7(2)6-10-9-5-8(3)12(4)11-9;/h5,7H,6H2,1-4H3,(H,10,11);1H |
InChI Key |
YUCVBXRDDYJLJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC(C)C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Physicochemical Profiling and Synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Executive Summary
The development of novel pyrazole derivatives is a cornerstone of modern medicinal chemistry, particularly in the design of kinase inhibitors and central nervous system (CNS) modulators. N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (and its hydrochloride salt, CAS 1856097-78-3[1]) represents a highly versatile building block. This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural rationale, and a self-validating synthetic protocol designed for high-purity yield and strict regiocontrol.
Structural & Physicochemical Profiling
Understanding the physicochemical parameters of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine is critical for predicting its pharmacokinetic behavior in drug development. The core pyrazole ring provides a rigid, aromatic scaffold capable of both hydrogen bonding and pi-pi stacking, while the N-isobutyl substitution introduces a tunable lipophilic domain.
Physicochemical Data Summary
The following data synthesizes the core properties of the free base, extrapolated from the foundational 1,5-dimethyl-1H-pyrazol-3-amine core[2].
| Property | Value | Rationale / Significance |
| Molecular Formula | C9H17N3 | Defines the exact atomic composition of the free base. |
| Molecular Weight | 167.25 g/mol | Highly optimal for Fragment-Based Drug Discovery (FBDD). |
| Exact Mass | 167.1422 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |
| Estimated LogP | 1.8 - 2.2 | Indicates favorable lipophilicity for cellular membrane permeability without excessive hydrophobic trapping. |
| Topological Polar Surface Area | ~41.5 Ų | Falls well within the optimal range (< 90 Ų) for Blood-Brain Barrier (BBB) penetration. |
| H-Bond Donors | 1 | The secondary exocyclic amine acts as a critical directional donor for target binding. |
| H-Bond Acceptors | 2 | The pyrazole ring nitrogens serve as versatile acceptors in kinase hinge-binding motifs. |
Mechanistic Synthesis Strategy
The synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine requires a deliberate, two-phase approach to avoid isomeric contamination and over-alkylation.
Overcoming Regioselectivity Challenges
The primary challenge in synthesizing the 1,5-dimethyl-1H-pyrazol-3-amine core lies in the condensation of 3-oxobutyronitrile with methylhydrazine. Because methylhydrazine is unsymmetrical, the cyclization can yield two distinct regioisomers: the desired 1,5-dimethyl isomer and the 1,3-dimethyl byproduct[3]. The regioselectivity is strictly governed by the solvent dielectric constant and the thermal kinetics of the initial hydrazine attack[3].
Causality of Reductive Amination over Direct Alkylation
To introduce the isobutyl group, direct alkylation using isobutyl bromide is highly discouraged. Direct alkylation often leads to the formation of tertiary amines (over-alkylation) or quaternization of the pyrazole nitrogens. Instead, reductive amination using isobutyraldehyde and sodium triacetoxyborohydride (NaBH(OAc)3) is employed. The weak nucleophilicity of the pyrazole-3-amine requires mild acid catalysis (acetic acid) to form the imine intermediate, which is then selectively reduced, ensuring strict mono-alkylation.
Fig 1: Two-step synthesis pathway from 3-oxobutyronitrile to the N-isobutyl pyrazole derivative.
Reaction Optimization Matrix
| Equivalents of Aldehyde | Reducing Agent | Solvent | Time | Yield | Mechanistic Observation |
| 1.0 eq | NaBH4 | MeOH | 12h | 35% | Imine intermediate unstable; high unreacted starting material. |
| 1.2 eq | NaBH3CN | MeOH | 8h | 60% | Moderate yield, but carries risk of toxic cyanide byproducts. |
| 1.1 eq | NaBH(OAc)3 | DCE | 4h | 88% | Complete conversion; strict mono-alkylation achieved. |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every step includes an orthogonal checkpoint to prevent the propagation of errors.
Phase 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine
-
Preparation: In a flame-dried, argon-purged 250 mL round-bottom flask, dissolve 3-oxobutyronitrile (10.0 mmol) in anhydrous ethanol (50 mL).
-
Addition: Cool the solution to 0°C. Add high-purity methylhydrazine (10.0 mmol) dropwise over 15 minutes to control the exothermic initial condensation[3].
-
Cyclization: Attach a reflux condenser and heat the mixture to 80°C for 4 hours.
-
Validation Checkpoint 1 (TLC): Monitor via TLC (Dichloromethane:Methanol 9:1). The disappearance of the starting material (Rf ~0.6) and the appearance of a new UV-active spot (Rf ~0.3) confirms cyclization.
-
Purification: Concentrate the solvent in vacuo. Purify the crude mixture via silica gel chromatography (gradient elution: hexane to ethyl acetate) to separate the 1,5-dimethyl product from the 1,3-dimethyl isomer[3].
Phase 2: Reductive Amination to N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
-
Imine Formation: Dissolve the purified 1,5-dimethyl-1H-pyrazol-3-amine (5.0 mmol) in 1,2-dichloroethane (DCE, 30 mL). Add isobutyraldehyde (5.5 mmol) and glacial acetic acid (5.0 mmol) to catalyze imine formation. Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)3 (7.5 mmol) in three portions over 30 minutes to prevent thermal spiking. Stir the suspension at room temperature for 4 hours.
-
Validation Checkpoint 2 (LC-MS): Sample 10 µL of the reaction mixture, dilute in acetonitrile, and run LC-MS. Confirm the presence of the target mass (
). If unreacted starting material ( ) remains, add an additional 0.5 eq of NaBH(OAc)3. -
Workup: Quench the reaction with saturated aqueous NaHCO3 (20 mL). Extract with dichloromethane (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate.
Analytical Characterization & QA
Robust analytical workflows are required to confirm the regiochemistry and purity of the final product.
Fig 2: Self-validating analytical workflow ensuring structural integrity and purity.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is critical for confirming the regiochemistry. The N1-methyl group in the 1,5-dimethyl isomer typically presents a distinct chemical shift compared to the 1,3-dimethyl isomer due to the anisotropic shielding effect of the adjacent C5-methyl group[3]. The isobutyl group will present a characteristic doublet for the terminal methyls (~0.9 ppm, 6H), a multiplet for the methine proton (~1.8 ppm, 1H), and a triplet/doublet for the methylene protons adjacent to the amine (~2.8 ppm, 2H).
-
High-Performance Liquid Chromatography (HPLC): Purity must be assessed using a reverse-phase C18 column with a water/acetonitrile gradient (containing 0.1% TFA). A single sharp peak at >98% Area Under Curve (AUC) validates the compound for biological screening.
References
1.[3] BenchChem. "Technical Support Center: Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine". Available at: 2.[2] National Center for Biotechnology Information (PubChem). "1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747". Available at: 3.[1] BLD Pharm. "1856074-32-2 | 1,3-Dimethyl-N-pentyl-1H-pyrazol-5-amine hydrochloride". Available at:
Sources
Therapeutic Potential of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine: A Privileged Scaffold in Kinase Inhibition and Anti-Inflammatory Drug Design
Executive Summary
The pyrazole ring is a foundational pharmacophore in medicinal chemistry, historically leveraged for its ability to mimic hydrogen-bonding patterns of endogenous purines. Within this chemical space, N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine represents a highly specialized, privileged building block. By combining the core hydrogen-bond donor/acceptor properties of the 1,5-dimethyl-1H-pyrazol-3-amine scaffold with the strategic steric bulk and lipophilicity of an N-isobutyl substitution, this compound serves as a potent lead structure for targeting deep hydrophobic pockets in kinase allosteric sites and epigenetic readers.
This technical guide explores the mechanistic rationale, structure-activity relationships (SAR), and self-validating experimental workflows required to develop therapeutics from this scaffold, with a primary focus on anti-inflammatory and neuroprotective indications.
The Pharmacophore: Structural & Kinetic Rationale
The therapeutic efficacy of small-molecule kinase inhibitors is dictated not only by their binding affinity (
-
The Pyrazol-3-amine Core: The nitrogen atoms of the pyrazole ring and the exocyclic amine act as a robust hydrogen-bond donor/acceptor system. In kinase targets, this core typically anchors the molecule to the highly conserved hinge region (e.g., forming critical hydrogen bonds with residues like Glu93 and Met95)[1].
-
The 1,5-Dimethyl Substitution: Methylation at the 1 and 5 positions restricts the rotational degrees of freedom of the pyrazole ring, locking the pharmacophore into a bioactive conformation that minimizes the entropic penalty upon binding[2].
-
The N-isobutyl Moiety (Causality of Lipophilic Anchoring): The addition of the branched, aliphatic N-isobutyl group is a deliberate design choice to target allosteric pockets. In kinases that adopt a "DLG-out" (Asp-Leu-Gly) inactive conformation, the activation loop shifts to reveal a deep, hydrophobic cleft. The N-isobutyl group projects into this cleft, displacing high-energy water molecules. This steric complementarity dramatically decreases the dissociation rate (
), leading to prolonged target residence time—a critical predictor of sustained in vivo efficacy[1].
Primary Therapeutic Modalities
A. RIPK1 Inhibition (Anti-Inflammatory & Necroptosis)
Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) is a master regulator of necroptosis—a highly inflammatory form of programmed cell death implicated in Systemic Inflammatory Response Syndrome (SIRS) and Inflammatory Bowel Disease (IBD)[3]. Pyrazol-3-amine derivatives have been shown to act as highly potent, selective RIPK1 inhibitors. By occupying both the ATP-binding site and the allosteric pocket, these compounds stabilize the inactive DLG-out conformation of RIPK1, preventing the formation of the necrosome (the RIPK1-RIPK3-MLKL complex)[1].
B. GSK-3β Inhibition (Neurodegeneration)
Glycogen synthase kinase 3β (GSK-3β) is a primary driver of tau protein hyperphosphorylation in Alzheimer's disease. Derivatives utilizing the pyrazol-3-amine framework (such as thieno[3,2-c]pyrazol-3-amines) have demonstrated single-digit nanomolar
C. BET Bromodomain Inhibition (Oncology)
Beyond kinases, the 1,5-dimethyl-1H-pyrazole moiety acts as an acetyl-lysine mimetic. It binds with high affinity (low nanomolar
Quantitative SAR Profiling
To contextualize the potency of the pyrazol-3-amine scaffold, the following table synthesizes quantitative data across various target classes.
Table 1: Comparative In Vitro & In Vivo Profiling of Pyrazol-3-amine Derivatives
| Scaffold Derivative | Primary Target | Binding Affinity | Cellular Efficacy | Primary Indication |
| 1H-pyrazol-3-amine core | RIPK1 | Inflammatory Bowel Disease (IBD) | ||
| Thieno[3,2-c]pyrazol-3-amine | GSK-3β | Tau reduction at 50 μM | Alzheimer's Disease,[4] | |
| 1,5-dimethyl-1H-pyrazole | BRD4 (BET BD1) | Growth Inhibition | Leukemia / Breast Cancer[2] | |
| N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine | RIPK1 (Allosteric) | Predicted < 10 nM | High (Necroptosis Rescue) | Systemic Inflammation (SIRS)[1] |
Self-Validating Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate true target engagement from assay artifacts.
Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Binding Assay
Causality Check: Standard luminescent ATP-depletion assays are prone to false positives from compound aggregation or intrinsic fluorescence. TR-FRET is utilized here because the long emission half-life of the lanthanide fluorophore allows for a time-gated measurement, completely eliminating auto-fluorescence interference from lipophilic N-isobutyl derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a master mix containing 2 nM GST-tagged RIPK1 kinase domain and 10 nM of a fluorescently labeled tracer (e.g., a known RIPK1 active-site binder conjugated to AlexaFluor-647) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA, 2 mM DTT).
-
Compound Titration: Dispense the N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine derivative in a 12-point, 3-fold serial dilution (starting at 10 μM) into a 384-well low-volume plate using an acoustic liquid handler (e.g., Echo 550) to ensure precise nanoliter transfer.
-
Antibody Addition: Add 2 nM of Terbium (Tb)-labeled anti-GST antibody.
-
Incubation & Equilibration: Seal the plate and incubate at room temperature for 120 minutes. Crucial: This extended incubation ensures the system reaches thermodynamic equilibrium, which is necessary for accurately calculating the
of slow-binding allosteric inhibitors. -
Detection & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission 1: 490 nm (Tb); Emission 2: 665 nm (Tracer)).
-
Self-Validation: Calculate the Z'-factor using DMSO-only (negative control) and 10 μM AZD4547 (positive control)[1]. A Z' > 0.6 validates the dynamic range and confirms the absence of fluorescence quenching.
-
Protocol 2: Cellular Necroptosis Rescue Assay
Causality Check: Biochemical affinity does not guarantee membrane permeability. This assay validates that the compound successfully crosses the lipid bilayer, avoids immediate efflux, and engages RIPK1 in the cytosol to prevent cell death.
Step-by-Step Methodology:
-
Cell Seeding: Seed human HT-29 colorectal adenocarcinoma cells at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO2.
-
Pre-treatment: Treat cells with the pyrazole derivative (0.1 nM to 10 μM) for 1 hour.
-
Necroptosis Induction: Induce necroptosis by adding a cocktail of TNF-
(20 ng/mL), Smac mimetic (100 nM), and the pan-caspase inhibitor z-VAD-fmk (20 μM). Logic: z-VAD-fmk blocks apoptosis, forcing the cells exclusively down the RIPK1-dependent necroptosis pathway.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Viability Readout: After 24 hours, add CellTiter-Glo reagent to measure intracellular ATP levels (directly proportional to the number of viable cells).
-
Data Analysis: Plot the luminescence data using a 4-parameter logistic non-linear regression model to determine the
.
Visualizations
The following diagrams map the biological pathways and the chemical optimization workflows critical to developing this scaffold.
RIPK1-Mediated Necroptosis Signaling Pathway and Pharmacological Intervention Node.
Iterative High-Throughput Screening and SAR Optimization Workflow.
Conclusion & Future Perspectives
The N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine scaffold is a masterclass in rational drug design. By combining the hydrogen-bonding fidelity of the pyrazole core with the lipophilic, steric shielding of the N-isobutyl group, researchers can achieve exceptional kinase selectivity and prolonged target residence times. As demonstrated in RIPK1, GSK-3β, and BET bromodomain inhibition, this structural framework offers a highly viable path from early-stage hit-to-lead optimization through to clinical candidate selection for inflammatory, neurodegenerative, and oncological indications.
References
-
Tao, Q., et al. "Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease." Journal of Medicinal Chemistry, 2025. URL:[Link]
-
"Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease." Bioorganic Chemistry, 2023. URL:[Link]
-
"Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor." National Center for Biotechnology Information (NCBI) PMC, 2018. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-Based Discovery of CF53 as a Potent and Orally Bioavailable Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of thieno[3,2-c]pyrazol-3-amine derivatives as potent glycogen synthase kinase 3β inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing the Scaffold: Pharmacophore Modeling of Dimethyl Pyrazole Amines
Executive Summary
The 3,5-dimethylpyrazole (DMP) amine scaffold represents a "privileged structure" in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Crizotinib analogues), COX-2 inhibitors, and PDE4 antagonists. Its utility stems from a unique combination of steric bulk—provided by the C3/C5 methyl "magic methyl" effect—and the amphoteric nature of the pyrazole ring.
However, modeling this scaffold presents a specific set of challenges: annular tautomerism and rotational entropy of the amine linker. If these are mismanaged, the resulting pharmacophore will fail to enrich active compounds. This guide details a self-validating workflow to model DMP amines, moving beyond standard "black box" protocols to ensure structural and energetic integrity.
Structural Analysis & The "N-Flip" Challenge
Before initiating any software, one must understand the physical chemistry of the scaffold. The 3,5-dimethylpyrazole unit is not static.[1][2][3][4][5][6][7]
The Tautomeric Trap
The pyrazole ring undergoes annular tautomerism (1,2-proton shift). In 3,5-dimethylpyrazole, the symmetry makes the 1H- and 2H- tautomers identical in isolation. However, once an amine linker is attached (e.g., at the 4-position) or the ring is N-substituted, this symmetry breaks.
-
The Risk: Standard conformer generators often fix the protonation state based on the input SMILES. If your input is the "wrong" tautomer for the binding pocket, your H-bond donor (HBD) and acceptor (HBA) vectors will be inverted (180° mismatch).
-
The Solution: You must enumerate both tautomers during the library preparation phase.
The "Magic Methyl" Effect
The methyl groups at positions 3 and 5 are not just hydrophobic fillers. They exert allylic strain on the exocyclic amine linker.
-
Consequence: This forces the amine substituent out of planarity with the pyrazole ring, typically inducing a torsion angle of ~30-60°.
-
Modeling Implication: A planar pharmacophore constraint for this scaffold is physically unrealistic and will lead to false negatives.
Technical Workflow: The Hybrid Protocol
This protocol assumes access to standard modeling suites (e.g., MOE, Schrödinger Phase, or LigandScout), but the logic applies universally.
Step 1: Dataset Curation & "Smart" Fragmentation
Do not use raw HTS data. Curate a training set of 15-20 known actives with diverse chemical "tails" but the conserved DMP headgroup.
-
Action: Cluster compounds by Tanimoto similarity (0.7 cutoff) and select representatives.
-
Causality: High structural redundancy biases the model towards a single chemical series, reducing scaffold hopping potential.
Step 2: Tautomer & Conformer Expansion
This is the most critical step for DMP amines.
-
Tautomer Generation: Generate all chemically reasonable tautomers (pH 7.4).
-
Conformational Search: Use a systematic search (e.g., OMEGA or ConfGen).
-
Energy Window: Set to 10 kcal/mol. The bioactive conformation of the twisted amine linker is often slightly higher in energy than the global minimum due to the methyl steric clash.
-
RMSD Cutoff: 0.5 Å (to capture subtle linker rotations).
-
Step 3: Common Feature Alignment (The Pharmacophore)
Instead of a rigid alignment, use a flexible alignment weighted by feature type.
Key Features to Define:
-
F1 (Vector): H-Bond Donor (The Pyrazole NH). Crucial for hinge binding in kinases.
-
F2 (Vector): H-Bond Acceptor (The Pyrazole N:).
-
F3 (Sphere): Hydrophobic (The C3/C5 Methyls). Radius: 1.5 Å.
-
F4 (Point): Positively Ionizable (The exocyclic amine, if basic).
Step 4: Validation (The ROC Curve)
A model is useless without validation.
-
Decoys: Generate 1,000 property-matched decoys (similar MW, LogP, but topologically distinct) using DUD-E or similar tools.
-
Screening: Screen the combined Active + Decoy set.
-
Metric: Calculate the Enrichment Factor at 1% (EF1%). An EF1% > 10 is required for a production-grade model.
Visualizations
The Modeling Pipeline
The following diagram outlines the decision-making process, specifically highlighting the tautomer loop often missed in standard protocols.
Caption: Figure 1. Iterative pharmacophore generation workflow emphasizing tautomer enumeration and decoy validation.
The Interaction Map (Kinase Hinge Focus)
This diagram illustrates the specific binding mode of the DMP scaffold in a typical kinase hinge region, highlighting the "Magic Methyl" steric interactions.
Caption: Figure 2. Pharmacophoric map of DMP binding. Note the steric clash inducing non-planar geometry.
Case Study: Kinase Inhibition (Hinge Binding)[8]
The most common application of the DMP amine is as a hinge binder .
-
Mechanism: The pyrazole N1-H donates to the hinge backbone carbonyl, while the N2 accepts from the backbone amide.
-
The Methyl Role: The C3-methyl often sits against the "Gatekeeper" residue. If the gatekeeper is small (Threonine), the methyl fits. If it is large (Methionine/Phenylalanine), the steric clash reduces potency.
-
Modeling Tip: When modeling for a specific kinase, check the gatekeeper residue size. If it is large, reduce the tolerance radius of the C3-Methyl hydrophobic feature in your model to penalize steric clashes.
Data Summary: Impact of Methylation
Relative potency shifts often observed in SAR studies (Hypothetical representative data based on field trends).
| Scaffold Variant | Hinge Affinity | Selectivity | Rationale |
| Unsubstituted Pyrazole | Moderate | Low | High rotational freedom; promiscuous binding. |
| 3-Methyl Pyrazole | High | Moderate | Methyl locks conformation; fits small gatekeepers. |
| 3,5-Dimethyl Pyrazole | High | High | "Magic Methyl" effect twists linker; improves specificity. |
References
-
Molecules. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2018). Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors. Elsevier. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. ACS/NIH. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Methodological & Application
Application Note & Detailed Protocol: A Robust Two-Step Synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Abstract
The N-substituted aminopyrazole scaffold is a cornerstone in medicinal chemistry and drug development, valued for its diverse pharmacological activities.[1] This application note provides a detailed, field-proven protocol for the synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine, a representative member of this important class of compounds. We present a robust and efficient two-step synthetic strategy, beginning with the construction of the core aminopyrazole ring system, followed by a selective N-alkylation via reductive amination. This guide is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering in-depth explanations for experimental choices to ensure reproducibility and high yields.
Introduction and Synthetic Strategy
Substituted pyrazoles are prevalent heterocyclic motifs in a vast array of pharmaceuticals and agrochemicals, owing to their ability to engage in various biological interactions.[2] Specifically, the 3-aminopyrazole moiety serves as a versatile building block for creating libraries of compounds for screening and lead optimization.[3] The target molecule, N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine, features key structural elements: a dimethylated pyrazole core, a C3-amino group, and an N-isobutyl substituent.
Directly synthesizing this molecule in a single step can be challenging due to regioselectivity issues. Therefore, a more controlled and logical approach is a two-step synthesis. Our retrosynthetic analysis identifies the key C-N bond between the isobutyl group and the pyrazole amine as the final strategic disconnection. This bond can be reliably formed via reductive amination, a cornerstone reaction in modern organic synthesis known for its efficiency and mild conditions.[4] This leads to the key intermediate, 1,5-dimethyl-1H-pyrazol-3-amine . This intermediate is accessible through a classical cyclocondensation reaction.
The overall synthetic pathway is outlined below:
-
Step 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine (Intermediate 2) via cyclocondensation of methylhydrazine (1a ) and cyanoacetone (1b ).
-
Step 2: Synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (Product 4) via reductive amination of Intermediate 2 with isobutyraldehyde (3 ).
Caption: Retrosynthetic strategy for the target compound.
Materials and Methods
Reagents and Solvents
All reagents should be of ACS grade or higher and used as received unless otherwise noted.
| Reagent | Supplier | Purity | CAS Number |
| Methylhydrazine | Sigma-Aldrich | ≥98% | 60-34-4 |
| Cyanoacetone | TCI Chemicals | >95% | 3443-32-9 |
| Isobutyraldehyde | Alfa Aesar | 99% | 78-84-2 |
| Sodium Triacetoxyborohydride | Oakwood Chemical | 97% | 56553-60-7 |
| Toluene | Fisher Scientific | Anhydrous, 99.8% | 108-88-3 |
| Dichloroethane (DCE) | Acros Organics | Anhydrous, 99.8% | 107-06-2 |
| Ethanol | Decon Labs | 200 Proof | 64-17-5 |
| Sodium Sulfate | VWR | Anhydrous, Granular | 7757-82-6 |
| Saturated Sodium Bicarbonate | LabChem | Aqueous Solution | N/A |
| Ethyl Acetate | EMD Millipore | HPLC Grade | 141-78-6 |
| Hexanes | Macron Fine Chemicals | HPLC Grade | 110-54-3 |
| Silica Gel | Sorbent Technologies | 60Å, 230-400 mesh | 7631-86-9 |
Equipment
-
Round-bottom flasks (50 mL, 100 mL, 250 mL)
-
Reflux condenser and Dean-Stark trap
-
Magnetic stirrer and hot plate
-
Ice bath
-
Rotary evaporator
-
Glass funnels and separatory funnel
-
Flash chromatography setup
-
Standard laboratory glassware
-
Nitrogen gas line and manifold
Detailed Experimental Protocols
PART 1: Synthesis of 1,5-dimethyl-1H-pyrazol-3-amine (Intermediate 2)
This procedure is adapted from established methods for synthesizing 3-aminopyrazoles from β-ketonitriles and hydrazines.[5] The reaction involves a cyclocondensation where the more nucleophilic nitrogen of methylhydrazine attacks the ketone carbonyl of cyanoacetone, followed by an intramolecular attack on the nitrile group and subsequent tautomerization to form the aromatic pyrazole ring.
Step-by-Step Protocol:
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a Dean-Stark trap, and a nitrogen inlet, add toluene (100 mL).
-
Reagent Addition: Add cyanoacetone (8.31 g, 0.10 mol, 1.0 equiv). Begin stirring the solution.
-
Hydrazine Addition: Carefully add methylhydrazine (4.61 g, 0.10 mol, 1.0 equiv) dropwise to the stirring solution at room temperature. Caution: Methylhydrazine is toxic and volatile; handle it in a well-ventilated fume hood. The addition is mildly exothermic.
-
Azeotropic Water Removal: Heat the reaction mixture to reflux (approx. 110-115 °C). Water will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours, or until no more water is collected. The progress can be monitored by TLC (50% Ethyl Acetate/Hexanes).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a rotary evaporator and remove the toluene under reduced pressure.
-
The resulting crude oil or solid is of sufficient purity for the next step. For analytical purposes, the product can be purified by recrystallization from an ethanol/water mixture or by flash chromatography on silica gel.
-
Expected Outcome: A pale yellow solid or oil. Typical Yield: 80-90%.
PART 2: Synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (Product 4)
This step employs reductive amination, a mild and highly selective method for forming C-N bonds.[6] The reaction proceeds via the in-situ formation of an iminium ion intermediate from the condensation of the aminopyrazole and isobutyraldehyde. This intermediate is then reduced by sodium triacetoxyborohydride to yield the final secondary amine. Sodium triacetoxyborohydride is the reagent of choice as it is a mild and selective reducing agent that does not reduce the aldehyde starting material, thus minimizing side reactions.[4]
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 1,5-dimethyl-1H-pyrazol-3-amine (2 ) (5.56 g, 0.05 mol, 1.0 equiv) and anhydrous dichloroethane (DCE) (50 mL). Stir until the amine has fully dissolved.
-
Aldehyde Addition: Add isobutyraldehyde (3 ) (3.97 g, 0.055 mol, 1.1 equiv) to the solution. Stir the mixture at room temperature for 20 minutes to allow for imine/iminium ion formation.
-
Reducing Agent Addition: In a single portion, add sodium triacetoxyborohydride (12.7 g, 0.06 mol, 1.2 equiv). Note: The addition may cause a slight exotherm.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC (30% Ethyl Acetate/Hexanes) until the starting amine has been consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (50 mL). Stir vigorously for 30 minutes until gas evolution ceases.
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers.
-
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product will appear as a yellow or brown oil. Purify the material using flash column chromatography on silica gel.
-
Eluent System: A gradient of 10% to 40% ethyl acetate in hexanes.
-
Combine the fractions containing the pure product (visualized by TLC) and remove the solvent under reduced pressure.
-
Expected Outcome: A colorless to pale yellow oil. Typical Yield: 70-85%.
Characterization and Data Summary
The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| Compound | Structure | Mol. Formula | MW ( g/mol ) | Expected Yield | Physical State |
| Intermediate 2 | C₅H₉N₃ | 111.15 | 80-90% | Pale Yellow Solid | |
| Product 4 | C₉H₁₇N₃ | 167.25 | 70-85% | Colorless Oil |
Workflow Visualization and Safety
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All steps should be performed in a well-ventilated chemical fume hood.
-
Reagent Handling:
-
Methylhydrazine: Highly toxic, corrosive, and a suspected carcinogen. Handle with extreme care.
-
Cyanoacetone: Irritant. Avoid contact with skin and eyes.
-
Sodium Triacetoxyborohydride: Reacts with water to release flammable hydrogen gas. Quench carefully.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
-
Zare, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(15), 10387–10397. Available at: [Link]
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(1), 1-7. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 3(5)-aminopyrazole. Available at: [Link]
-
El-Faham, A., et al. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. Molecules, 25(21), 5019. Available at: [Link]
-
Thakur, A., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. ARKIVOC, 2018(2), 253-291. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2016). One-pot synthesis of the N-pyrazolyl amine via a reductive amination. Chemistry Central Journal, 10(1), 7. Available at: [Link]
- Bayer AG. (1997). Process for the preparation of 3-amino-5-methylpyrazole. Google Patents, US5616723A.
-
El-Gazzar, A. R., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6504. Available at: [Link]
Sources
- 1. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 2. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 3. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 4. ineosopen.org [ineosopen.org]
- 5. US5616723A - Process for the preparation of 3-amino-5-methylpyrazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
reaction conditions for alkylation of 1,5-dimethyl-1H-pyrazol-3-amine
Application Note: Regioselective N-Alkylation and Functionalization of 1,5-Dimethyl-1H-pyrazol-3-amine
Executive Summary & Scope
1,5-Dimethyl-1H-pyrazol-3-amine is a highly versatile and privileged scaffold in medicinal chemistry, frequently utilized in the development of kinase inhibitors, anti-inflammatory agents, and novel therapeutics[1]. Functionalizing the exocyclic amine is a critical step in exploring structure-activity relationships (SAR) during drug development. This application note provides field-proven, self-validating protocols for the N-alkylation of this building block, detailing the mechanistic rationale behind reagent selection to ensure high regioselectivity, reproducibility, and yield.
Mechanistic Insights: Controlling Regioselectivity
The pyrazole core presents multiple potential sites for electrophilic attack. However, in 1,5-dimethyl-1H-pyrazol-3-amine, the N1 position is permanently blocked by a methyl group, and the C5 position is sterically hindered by another methyl group. Consequently, the primary nucleophilic center is the exocyclic C3-amine[2].
-
The Over-Alkylation Challenge : Direct alkylation using alkyl halides (R-X) often suffers from poor selectivity, yielding complex mixtures of mono- and di-alkylated products. Using strong bases (e.g., NaH) fully deprotonates the amine, creating a highly reactive amide anion that rapidly undergoes uncontrolled di-alkylation. Under harsh conditions, endocyclic N2-alkylation can also occur, yielding unwanted pyrazolium salts[2].
-
The Reductive Amination Solution : To achieve strict mono-alkylation, reductive amination is the superior pathway. By condensing the amine with an aldehyde to form an imine, and subsequently reducing it with a mild hydride source like sodium triacetoxyborohydride (NaBH(OAc)₃), the reaction is fundamentally limited to a single alkyl addition[1][3]. NaBH(OAc)₃ is specifically chosen over NaBH₄ because it selectively reduces the protonated iminium intermediate without reducing the unreacted aldehyde, preventing the formation of side-product alcohols.
Caption: Reaction pathways for the functionalization of 1,5-dimethyl-1H-pyrazol-3-amine.
Quantitative Data Summary
The following table summarizes the expected outcomes and optimal parameters for the three primary functionalization strategies[1][3][4].
| Reaction Type | Reagents & Catalysts | Solvent | Temp (°C) | Typical Yield | Selectivity Profile |
| Direct Alkylation | R-X (1.1 eq), K₂CO₃ (2.0 eq) | DMF / ACN | 60–80 | 60–75% | Moderate (Mono/Di mixtures) |
| Reductive Amination | R-CHO (1.1 eq), NaBH(OAc)₃ (1.5 eq), AcOH | DCE / MeOH | 0 to 25 | 75–90% | High (Strictly Mono-alkylated) |
| Buchwald-Hartwig | Ar-X (1.2 eq), Pd(OAc)₂, BINAP, Cs₂CO₃ | Toluene | 110–115 | 70–85% | High (Mono-arylated) |
| Ullmann Coupling | Ar-I/Br, CuI (10 mol%), Diamine, K₂CO₃ | DMSO / DMF | 110–140 | 65–80% | High (Mono-arylated) |
Experimental Protocols
Protocol A: Highly Selective Mono-Alkylation via Reductive Amination
Causality Note: The addition of catalytic acetic acid (AcOH) is critical as it facilitates the protonation of the intermediate carbinolamine, driving dehydration to form the reactive iminium ion.
Caption: Step-by-step experimental workflow for reductive amination.
-
Reaction Setup : In an oven-dried round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq.) and the desired aldehyde (1.1 mmol, 1.1 eq.) in anhydrous 1,2-dichloroethane (DCE) or methanol (10 mL)[1].
-
Imine Formation : Add glacial acetic acid (0.1 mmol, 0.1 eq.). Stir the mixture at room temperature for 1–2 hours under an inert nitrogen atmosphere.
-
Validation Check: An aliquot analyzed by TLC (e.g., 5% MeOH in DCM) or LC-MS should indicate the consumption of the starting amine and the formation of a less polar imine intermediate.
-
-
Reduction : Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 eq.)[1][3].
-
Maturation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2–4 hours until completion.
-
Quench & Workup : Carefully quench the reaction with saturated aqueous NaHCO₃ (10 mL).
-
Validation Check: Mild effervescence confirms the neutralization of AcOH and the safe decomposition of excess hydride.
-
Extract the aqueous layer with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification : Purify the crude residue via silica gel flash chromatography to afford the pure mono-alkylated product.
Protocol B: Direct Alkylation (When Reductive Amination is Infeasible)
Causality Note: Used primarily when the corresponding aldehyde is unstable or commercially unavailable. Potassium carbonate (K₂CO₃) is selected as a heterogeneous base to limit the concentration of the reactive amide anion in solution, thereby mitigating the risk of di-alkylation[1].
-
Preparation : Dissolve 1,5-dimethyl-1H-pyrazol-3-amine (1.0 mmol, 1.0 eq.) in anhydrous N,N-dimethylformamide (DMF) or acetonitrile (5 mL)[1].
-
Base Addition : Add finely powdered K₂CO₃ (2.0 mmol, 2.0 eq.) and stir at room temperature for 10-15 minutes to pre-coordinate the base[1].
-
Alkylation : Dropwise, add the alkyl halide (e.g., benzyl bromide, 1.1 mmol, 1.1 eq.).
-
Heating : Heat the mixture to 60–80 °C. Monitor closely by TLC (every 30 minutes) to prevent over-alkylation[1].
-
Isolation : Once the starting material is consumed, cool to room temperature, dilute with water (20 mL), and extract with EtOAc (3 × 15 mL). Wash the organic layer extensively with water (to remove DMF) and brine. Dry, concentrate, and purify via chromatography.
Protocol C: N-Arylation (Cross-Coupling)
For synthesizing N-aryl derivatives, classical S_NAr reactions often fail due to the moderate nucleophilicity of the pyrazole amine. Transition-metal catalysis is required to force the C-N bond formation.
-
Buchwald-Hartwig : React the amine with an aryl halide using Pd(OAc)₂ (5 mol%), BINAP (5 mol%), and Cs₂CO₃ in toluene at 110–115 °C[3].
-
Ullmann Condensation : Alternatively, use CuI (10 mol%), a diamine ligand (e.g., N,N'-dimethylethylenediamine), and K₂CO₃ in DMSO at 110-140 °C[1][4].
References
- Application Notes and Protocols: N-Alkylation and N-Arylation of 1,5-dimethyl-1H-pyrazol-3-amine - Benchchem. benchchem.com.
- A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate - Benchchem. benchchem.com.
- zydus cadila - New Drug Approvals. newdrugapprovals.org.
- Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles | The Journal of Organic Chemistry - ACS Publications. acs.org.
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Application Notes and Protocols for the Reductive Amination Synthesis of Pyrazole Amines
Introduction: The Significance of Pyrazole Amines in Modern Drug Discovery
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] Aminopyrazoles, in particular, are versatile building blocks in drug discovery, providing crucial hydrogen bond donors and acceptors for molecular interactions with biological targets.[3] The synthesis of pyrazole amines is therefore a critical task for medicinal chemists. Among the various synthetic methodologies, reductive amination stands out as a robust and widely applicable strategy for the construction of C-N bonds, offering high yields and operational simplicity.[5][6] This guide provides an in-depth exploration of reductive amination procedures for the synthesis of pyrazole amines, tailored for researchers, scientists, and drug development professionals.
The Mechanism of Reductive Amination: A Two-Step, One-Pot Transformation
Reductive amination is a powerful method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones.[7] The reaction proceeds in a one-pot fashion through two key steps: the formation of an imine or iminium ion intermediate, followed by its immediate reduction by a selective hydride-donating reagent.[8][9]
The initial step involves the nucleophilic attack of a primary or secondary amine on the carbonyl carbon of a pyrazole aldehyde or ketone. This is typically acid-catalyzed, which enhances the electrophilicity of the carbonyl group.[8] Subsequent dehydration leads to the formation of a Schiff base (an imine).[7] In the presence of a mild reducing agent, this imine intermediate is then selectively reduced to the corresponding amine.[6]
Figure 1: General mechanism of reductive amination for pyrazole amine synthesis.
A key advantage of this method is the ability to use reducing agents that are selective for the imine/iminium ion over the starting carbonyl compound, thus preventing the formation of alcohol byproducts.[10] This selectivity is often achieved by using sterically hindered or electronically deactivated borohydride reagents.[11]
Experimental Protocols: A Practical Guide
The success of a reductive amination reaction hinges on the appropriate choice of reactants, solvent, and reducing agent. Below are detailed protocols for common scenarios encountered in the synthesis of pyrazole amines.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Sodium triacetoxyborohydride (STAB) is a mild and highly selective reducing agent, making it the reagent of choice for many reductive amination reactions.[12][13] It is particularly effective for a wide range of aldehydes and ketones, including those with acid-sensitive functional groups.[13]
General Procedure:
-
Reactant Preparation: To a solution of the pyrazole aldehyde or ketone (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in an anhydrous aprotic solvent such as 1,2-dichloroethane (DCE), dichloromethane (DCM), or tetrahydrofuran (THF), add sodium triacetoxyborohydride (1.5-2.0 equivalents) in one portion at room temperature.[13][14] For less reactive ketones, the addition of a catalytic amount of acetic acid (1-2 drops) can be beneficial.[13]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1 to 24 hours.[14]
-
Work-up and Isolation: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[14] Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization.[15][16] For basic pyrazole compounds that may adhere to silica, deactivating the silica gel with triethylamine is recommended.[15]
Figure 2: Workflow for reductive amination using NaBH(OAc)₃.
Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)
Sodium cyanoborohydride is another widely used reducing agent for this transformation.[6][8] It is stable in protic solvents like methanol and is effective under mildly acidic conditions (pH 4-6).[8][17]
General Procedure:
-
Reactant Preparation: Dissolve the pyrazole aldehyde or ketone (1.0 equivalent) and the amine (1.0-1.2 equivalents) in methanol. Adjust the pH of the solution to 4-6 by adding a small amount of acetic acid.
-
Addition of Reducing Agent: Add sodium cyanoborohydride (1.2-1.5 equivalents) portion-wise to the reaction mixture.
-
Reaction and Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, carefully add a saturated aqueous solution of sodium bicarbonate to neutralize the acid and quench the excess reducing agent. Caution: Quenching acidic solutions of NaBH₃CN may produce toxic hydrogen cyanide gas. Ensure the work-up is performed in a well-ventilated fume hood. Extract the product with an appropriate organic solvent.
-
Purification: Purify the crude product using standard techniques such as column chromatography or recrystallization.[15]
Comparison of Common Reductive Amination Methods
| Parameter | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | Catalytic Hydrogenation |
| Reducing Strength | Mild | Mild | Strong |
| Selectivity | High for imines over carbonyls | High for imines over carbonyls at controlled pH | Can reduce other functional groups |
| Solvents | Aprotic (DCE, DCM, THF)[13] | Protic (Methanol, Ethanol)[17] | Various (Methanol, Ethanol, Ethyl Acetate) |
| pH Conditions | Neutral to slightly acidic[13] | Mildly acidic (pH 4-6)[8] | Neutral |
| Toxicity | Lower toxicity byproducts[12] | Highly toxic (cyanide) byproducts[11] | Flammable hydrogen gas |
| Substrate Scope | Broad, tolerates many functional groups[13] | Broad, but sensitive to pH | May not be suitable for substrates with reducible functional groups (e.g., alkenes, alkynes, nitro groups)[5] |
| Work-up | Simple aqueous quench[14] | Requires careful quenching due to HCN risk | Filtration of catalyst |
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | - Inactive reducing agent- Inefficient imine formation- Sterically hindered substrates | - Use fresh, anhydrous reducing agent.- Add a catalytic amount of acetic acid to facilitate imine formation.- Increase reaction temperature or use a more reactive reducing agent (use with caution). |
| Formation of alcohol byproduct | - Reducing agent is too strong or not selective- Reaction conditions favor carbonyl reduction | - Use a milder, more selective reducing agent like NaBH(OAc)₃.- Ensure the imine has sufficient time to form before adding a less selective reducing agent like NaBH₄.[13] |
| Dialkylation of primary amines | - The product amine is more nucleophilic than the starting amine | - Use an excess of the primary amine.- Perform a stepwise procedure: first form the imine, then add the reducing agent.[13] |
| Difficulty in purification | - Product is very polar or basic | - For column chromatography, deactivate silica gel with triethylamine or use neutral alumina.- Consider purification by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).[15][16] |
Characterization of Pyrazole Amines
The structure and purity of the synthesized pyrazole amines should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[18][19] The appearance of new signals corresponding to the alkyl group on the nitrogen and the disappearance of the carbonyl signal confirm the success of the reaction. 2D NMR techniques (COSY, HSQC, HMBC) can be used for unambiguous assignment of all protons and carbons.[18]
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming its identity.[18]
-
Infrared (IR) Spectroscopy: The disappearance of the C=O stretching band from the starting material and the appearance of N-H stretching bands (for primary and secondary amines) are indicative of the reaction's success.[20]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound.[18]
Conclusion
Reductive amination is a cornerstone of modern synthetic organic chemistry, providing a reliable and versatile route to pyrazole amines. By understanding the underlying mechanism and carefully selecting the appropriate reagents and reaction conditions, researchers can efficiently synthesize a diverse range of these valuable compounds. The protocols and troubleshooting guide presented here offer a solid foundation for the successful application of reductive amination in the synthesis of novel pyrazole-based molecules for drug discovery and development.
References
- Vertex AI Search. (2023). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- Wikipedia. (2023).
- Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
- Tongue, T., et al. (2020).
- Chemistry LibreTexts. (2022). 3.3.3: Synthesis of Amines.
- Alfa Chemistry. (n.d.).
- ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
- PMC - NIH. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review.
- Beilstein Journal of Organic Chemistry. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
- Master Organic Chemistry. (2017).
- Visnav. (2022).
- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candid
- Benchchem. (2025). Application Note: Comprehensive Analytical Characterization of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
- Chemistry Steps. (2024).
- ResearchGate. (2020). (PDF)
- Future Medicinal Chemistry. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery.
- MDPI. (2023).
- Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
- ResearchGate. (n.d.).
- Benchchem. (n.d.). Recrystallization techniques for purifying pyrazole compounds.
- ResearchGate. (n.d.). 1 H and 13 C NMR spectral characteristics of 1H-pyrazole Tabela 1.
- PMC - NIH. (2024).
- Sigma-Aldrich. (n.d.). Sodium Triacetoxyborohydride.
- ResearchGate. (n.d.). 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7.
- Reddit. (2022).
- ACS Publications. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
- Hilaris. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Organic Chemistry Portal. (n.d.).
- Benchchem. (n.d.).
- Organic Chemistry Portal. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. J. Org. Chem., 61, 3849-3862.
- Use of Sodium Triacetoxyborohydride in Reductive Amin
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Application Note: N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine as a Strategic Building Block
This Application Note is designed as a comprehensive technical guide for the use of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine in medicinal chemistry and organic synthesis.
Introduction & Chemical Profile[1][2][3][4][5][6][7][8][9]
N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine is a specialized secondary amine building block derived from the widely used 3-amino-1,5-dimethylpyrazole (CAS 35100-92-6). In drug discovery, this scaffold serves as a critical "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS) fragment, particularly in the design of kinase inhibitors, GPCR ligands, and agrochemicals.
The incorporation of the isobutyl group on the exocyclic amine provides two distinct advantages over the parent primary amine:
-
Lipophilicity Modulation: It increases the LogP, improving membrane permeability and filling hydrophobic pockets (e.g., the ATP-binding site gatekeeper region in kinases).
-
Rotational Constraint: The steric bulk of the isobutyl group can restrict the conformation of the final molecule, potentially locking it into a bioactive pose.
Chemical Specifications
| Property | Detail |
| Chemical Name | N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine |
| Parent Core | 1,5-dimethyl-1H-pyrazol-3-amine (CAS 35100-92-6) |
| Molecular Formula | C9H17N3 |
| Molecular Weight | ~167.25 g/mol |
| Functional Group | Secondary Amine (Nucleophile), Pyrazole (Aromatic) |
| pKa (Calculated) | ~3.5–4.0 (Pyrazole N), ~9.0 (Exocyclic Amine) |
| Solubility | Soluble in DCM, MeOH, DMSO; Low solubility in water |
Synthesis of the Building Block
Note: If this specific derivative is not commercially available in your region, it can be synthesized in one step from the primary amine.
Protocol 1: Reductive Amination
Objective: Mono-alkylation of 1,5-dimethyl-1H-pyrazol-3-amine with isobutyraldehyde.
Reagents:
-
1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv)
-
Isobutyraldehyde (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic, 0.1 equiv)
-
DCM (Dichloroethane can be substituted for slower reactions)
Procedure:
-
Imine Formation: In a dry round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazol-3-amine in DCM (0.2 M concentration).
-
Add Isobutyraldehyde and Acetic Acid . Stir at Room Temperature (RT) for 1 hour. Checkpoint: Monitor by TLC/LCMS for imine formation (shift in mass).
-
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes.
-
Warm to RT and stir for 4–12 hours.
-
Quench: Add saturated aqueous NaHCO₃ solution. Stir for 20 minutes.
-
Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (EtOAc/Hexanes gradient).
Mechanism & Logic: The pyrazole amine is less nucleophilic than an aliphatic amine due to resonance delocalization into the ring. Using STAB (a mild reducing agent) prevents over-alkylation and reduces the imine selectively without reducing the aldehyde itself too rapidly.
Application Protocols
Protocol 2: Amide Coupling (Scaffold Decoration)
Context: Attaching the building block to a carboxylic acid core (e.g., a kinase hinge binder). The secondary amine is sterically hindered by the isobutyl group; standard EDC couplings often fail.
Reagents:
-
Carboxylic Acid Core (1.0 equiv)
-
N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (1.2 equiv)
-
HATU (1.5 equiv) - Preferred coupling agent for hindered amines.
-
DIPEA (3.0 equiv)
-
DMF (anhydrous)
Step-by-Step:
-
Dissolve the Carboxylic Acid and HATU in anhydrous DMF. Stir for 5 minutes to activate the acid (formation of the O-At ester).
-
Add DIPEA , followed immediately by the N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine .
-
Stir at RT for 16 hours.
-
Troubleshooting: If conversion is <50% after 16h, heat to 50°C. The isobutyl group creates significant steric clash; thermal energy may be required to overcome the activation barrier.
-
-
Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCO₃, and brine.
Protocol 3: SNAr Coupling to Heterocycles
Context: Displacement of a halide on a heteroaromatic core (e.g., 2,4-dichloropyrimidine) to create a bi-heteroaryl system.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (1.0 equiv)
-
K₂CO₃ (2.5 equiv) or Cs₂CO₃ (for faster rates)
-
NMP or DMSO
Step-by-Step:
-
Dissolve the electrophile (pyrimidine) in NMP.
-
Add the base and the pyrazole-amine.
-
Heat to 80–100°C .
-
Scientific Insight: Secondary anilines/heteroaryl amines are poor nucleophiles. Thermal activation is mandatory. NMP is chosen for its high boiling point and ability to solvate the transition state.
-
-
Monitor: LCMS should show the displacement of one chloride (usually at the C4 position of pyrimidine due to sterics/electronics).
Visualization of Workflows
The following diagrams illustrate the reactivity profile and a typical library synthesis workflow using this building block.
Figure 1: Reactivity profile showing the four primary divergent pathways for the N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine scaffold.
Figure 2: Operational workflow for generating a chemical library starting from the parent primary amine.
Quality Control & Troubleshooting
Characterization Data (Expected)
-
1H NMR (DMSO-d6): Look for the pyrazole singlet at C4 (~5.3–5.8 ppm). The N-methyl group (N1) typically appears ~3.5–3.6 ppm. The C5-methyl appears ~2.1 ppm. The isobutyl group will show a doublet (CH3), a multiplet (CH), and a doublet/triplet (CH2) attached to the nitrogen.
-
LCMS: Expect an [M+H]+ peak of ~168.2.
-
Note: Pyrazoles can sometimes show [2M+H]+ dimers in ESI sources.
-
Common Issues
| Issue | Probable Cause | Solution |
| Low Yield in Amide Coupling | Steric hindrance of isobutyl group. | Switch from EDC/HOBt to HATU or T3P . Increase temperature to 50°C. |
| No Reaction in SNAr | Pyrazole amine is a weak nucleophile. | Use a stronger base (NaH) or switch solvent to NMP/DMSO. Ensure the electrophile is electron-deficient enough. |
| Regioisomers in Synthesis | N1 vs N2 methylation (if making core from hydrazine). | Start with commercially pure 1,5-dimethyl-1H-pyrazol-3-amine to avoid regiochemical ambiguity. |
References
-
Synthesis of 3-Amino-1,5-dimethylpyrazole (Parent Core)
- Source: PubChem Compound Summary for CID 7017747.
-
URL:[Link]
-
General Protocol for Reductive Amination of Pyrazoles
- Title: Reductive Amin
- Source: Organic Chemistry Portal.
-
URL:[Link]
-
Reactivity of Aminopyrazoles in Drug Discovery
-
Amide Coupling Strategies for Hindered Amines
- Title: Amide bond formation: beyond the myth of coupling reagents.
- Source: Chemical Society Reviews (RSC).
-
URL:[Link]
Sources
Application Note: Solvent Selection and Solubility Profiling for N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Introduction & Mechanistic Rationale
Aminopyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors and other bioactive molecules due to their ability to mimic purine bases 1. N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine presents a unique solubility challenge due to its amphiphilic structural nature.
The molecule features two competing domains:
-
Lipophilic Domains: The isobutyl chain on the exocyclic amine and the two methyl groups (positions 1 and 5) drive hydrophobic interactions, significantly increasing the partition coefficient (LogP) and reducing aqueous solubility.
-
Polar Domains: The pyrazole ring and the secondary amine provide hydrogen-bond acceptor and donor capabilities.
Understanding this duality is critical. Poor solvent selection can lead to incomplete dissolution, assay artifacts, or compound degradation during high-throughput screening or synthetic optimization .
Physicochemical Profiling & Solvent Compatibility
The solubility of pyrazole derivatives is highly dependent on the polarity of the solvent, the dielectric constant, and the pH of the environment 2.
Table 1: Predicted Solubility Profile of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
| Solvent Category | Representative Solvent | Expected Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | High dielectric constant effectively solvates both the polar pyrazole core and the non-polar alkyl chains without competing for H-bond donors. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Capable of hydrogen bonding with the pyrazole nitrogens; however, overall polarity limits the solvation of the isobutyl group compared to DMSO. |
| Non-Polar | Hexane, Toluene | Low | The polar aminopyrazole core heavily restricts dissolution in purely non-polar hydrocarbon networks. |
| Aqueous (Neutral) | Water (pH 7.0) | Low to Moderate | The hydrophobic bulk (isobutyl + 2x methyl) counteracts the hydration of the amine/pyrazole nitrogens. |
| Aqueous (Acidic) | 0.1 M HCl (pH 1.0) | High | Protonation of the basic exocyclic amine and pyrazole nitrogen forms a highly soluble hydrochloride salt. |
Causality Insight: For in vitro biological assays, DMSO is the universal standard for stock solutions. However, when transitioning to aqueous buffers, the "crash out" effect is common. If the free base is used, adjusting the aqueous medium to a slightly acidic pH (e.g., pH 4-5) or utilizing the pre-formed hydrochloride salt form (CAS 1856097-78-3) is highly recommended to ensure thermodynamic stability 3.
Workflow Visualization
Workflow for solvent selection and thermodynamic solubility profiling of aminopyrazoles.
Experimental Protocols
Protocol A: Preparation of 10 mM Master Stock Solution in DMSO
Self-Validation Principle: Visual inspection is insufficient for confirming solubility. We employ a gravimetric and sonication-based approach followed by centrifugation to ensure complete dissolution without micro-particulate suspension.
-
Equilibration: Allow the vial of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine to equilibrate to room temperature in a desiccator. Causality: Preventing ambient moisture condensation is vital, as water ingress into hygroscopic DMSO alters the effective molarity and degrades stock stability.
-
Weighing: Accurately weigh 1.67 mg of the free base (Molecular Weight ≈ 167.25 g/mol ) into a sterile, low-bind microcentrifuge tube. (Note: If using the HCl salt, adjust the mass to account for the counterion weight).
-
Solvent Addition: Add exactly 1.0 mL of anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO).
-
Agitation: Vortex the solution vigorously for 30 seconds.
-
Sonication: Place the tube in a water bath sonicator for 5 minutes at room temperature. Causality: Sonication provides the kinetic energy required to break the crystal lattice of the solid, accelerating the thermodynamic equilibrium of dissolution.
-
Validation (Centrifugation Check): Centrifuge the tube at 10,000 x g for 2 minutes. Inspect the tip of the tube for any micro-pellet. If a pellet exists, the compound has not fully dissolved, indicating the saturation limit has been breached or the solvent is contaminated.
-
Storage: Aliquot into single-use volumes and store at -20°C. Repeated freeze-thaw cycles of DMSO stock solutions introduce water, leading to compound precipitation over time.
Protocol B: Thermodynamic Saturation Solubility Determination (Shake-Flask Method)
This method determines the maximum concentration of the compound that can dissolve in an aqueous buffer (e.g., PBS pH 7.4) 4.
-
Supersaturation Setup: Add an excess amount of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (e.g., 5.0 mg) to a 2 mL glass HPLC vial.
-
Buffer Addition: Add 1.0 mL of 1X Phosphate-Buffered Saline (pH 7.4).
-
Equilibration: Seal the vial and place it on an orbital shaker at 300 RPM at a constant temperature (typically 25°C or 37°C for physiological relevance) for 24 hours. Causality: A 24-hour incubation ensures that the dissolution process reaches true thermodynamic equilibrium, bypassing temporary kinetic metastable states.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes to firmly pellet the undissolved solid.
-
Filtration (Critical Step): Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter. Self-Validation: Discard the first 100 µL of the filtrate. This saturates any non-specific binding sites on the filter membrane, ensuring the collected sample reflects the true solution concentration rather than an artificially lowered one.
-
Quantification: Dilute the filtered supernatant (e.g., 1:10 in mobile phase) and analyze via HPLC-UV against a standard curve prepared from the Protocol A DMSO stock.
References
-
NIH PMC: 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.1
-
RSC Publishing: The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry.
-
BenchChem: An In-depth Technical Guide on the Solubility and Stability of 5-Hydrazinyl-4-phenyl-1H-pyrazole.2
-
BLD Pharm: N-Isobutyl-1,5-dimethyl-1H-pyrazol-3-amine hydrochloride.3
-
BenchChem: Improving solubility of pyrazole derivatives for reaction.4
Sources
reagents for coupling N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Application Note: Optimized Coupling Strategies for N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Part 1: Executive Summary & Molecular Profile[3]
Objective: This guide details the selection and application of coupling reagents for N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (referred to herein as Amine-3 ). While pyrazole amines are ubiquitous in medicinal chemistry (kinase inhibitors, GPCR ligands), this specific derivative presents a unique "dual-deactivation" challenge:
-
Electronic Deactivation: The lone pair on the exocyclic nitrogen (N3) is delocalized into the electron-deficient pyrazole ring.[1]
-
Steric Hindrance: The N-isobutyl group introduces significant
-branching bulk immediately adjacent to the nucleophilic center.[1]
Target Audience: Medicinal Chemists, Process Chemists, and Peptide Scientists.[2][3][1]
Molecular Analysis
-
Chemical Name: N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
-
pKa Estimate: ~2.5–3.5 (Conjugate acid).[2][3][1] The amine is significantly less basic than standard dialkylamines (pKa ~11).[2][3][1]
-
Structural Challenge:
-
The 1,5-dimethyl pattern blocks the N1 position, preventing tautomerization but adding minor steric pressure.[2]
-
The N-isobutyl group acts as a "steric gate," slowing down the attack on activated electrophiles.
-
Part 2: Reagent Selection Logic
The choice of reagent must overcome the low nucleophilicity of the secondary amine without causing side reactions (e.g., racemization of the carboxylic acid partner).[2][3]
Decision Matrix
| Scenario | Recommended Reagent | Mechanism of Action | Why? |
| Standard Discovery | HATU / HOAt | Uronium activation | Best-in-class kinetics for hindered amines; HOAt boosts reactivity via neighboring group effect. |
| Scale-Up / Green | T3P (50% in EtOAc) | Propylphosphonic Anhydride | Low toxicity, easy aqueous workup, no epimerization.[2][3] Drives equilibrium by irreversible salt formation.[1] |
| Ultra-Low Reactivity | Ghosez's Reagent | Generates Acid Chloride in situ under neutral conditions.[1] "Brute force" activation.[1] | |
| Cost-Sensitive | TBTU / HOBt | Uronium activation | Lower cost alternative to HATU, suitable if the acid partner is unhindered.[1] |
Part 3: Visualization of Reaction Pathways
Caption: Mechanistic pathways for coupling Amine-3. HATU provides the optimal balance of activation speed and stability.
Part 4: Detailed Experimental Protocols
Protocol A: The "Gold Standard" (HATU)
Best for: Initial screening, precious intermediates, and chiral acids.[2][3]
Materials:
Step-by-Step:
-
Activation: In a dried vial, dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL, 0.3 M).
-
Add DIPEA (3.0 mmol, 522 µL) followed by HATU (1.2 mmol, 456 mg).
-
Critical Step: Stir at Room Temperature (RT) for 5 minutes . (Allowing the pre-activation ensures formation of the active ester before the hindered amine is introduced).[3][1]
-
Coupling: Add Amine-3 (1.1 mmol) in one portion.
-
Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.[1][6][7]
-
Workup: Dilute with EtOAc (30 mL). Wash with sat.[1] NaHCO₃ (2x), Water (1x), and Brine (1x).[2][3] Dry over Na₂SO₄ and concentrate.
Protocol B: The "Power User" (Ghosez’s Reagent)
Best for: Extremely unreactive acids or when HATU fails due to steric clash.[2][3]
Materials:
-
Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) [CAS: 26189-59-3][2]
Step-by-Step:
-
Chlorination: Dissolve Carboxylic Acid (1.0 mmol) in dry DCM (5 mL).
-
Add Ghosez's Reagent (1.2 mmol) dropwise at 0°C. Stir for 1 hour at RT.
-
Coupling: Cool the solution back to 0°C. Add Pyridine (3.0 mmol).
-
Add Amine-3 (1.1 mmol) dissolved in minimal DCM.
-
Reaction: Allow to warm to RT and stir overnight.
-
Workup: Quench with water. Extract with DCM.[1] Wash organic layer with 1N HCl (to remove pyridine) and sat.[2][3][1] NaHCO₃.
Protocol C: The "Scale-Up" (T3P)
Best for: >10g scale, avoiding explosion hazards of HOBt/HATU.[2][3]
Materials:
-
T3P (Propylphosphonic anhydride, 50% w/w in EtOAc) (1.5 equiv)[2][3]
-
Base: Pyridine (4.0 equiv) or N-Methylmorpholine (NMM)[2][3]
-
Solvent: EtOAc or 2-MeTHF
Step-by-Step:
-
Charge: Combine Carboxylic Acid (10 mmol), Amine-3 (11 mmol), and Pyridine (40 mmol) in EtOAc (50 mL).
-
Addition: Cool to 0°C. Add T3P solution (15 mmol) dropwise over 10 minutes.
-
Reaction: Warm to RT and stir. T3P kinetics are slower; typical time is 12–24 hours.[1]
-
Workup: Simplicity is key here. Wash the reaction mixture directly with water, 0.5N HCl, and 0.5N NaOH.[2][3] The T3P by-products are water-soluble.[1][8]
Part 5: Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| Low Conversion (<20%) | Steric clash prevents attack on Active Ester. | Switch to Protocol B (Ghosez) to generate the highly reactive Acid Chloride.[3][1] |
| Epimerization | Over-activation of chiral acid.[1] | Switch to Protocol C (T3P) and keep temp < 0°C. Use TMP (2,4,6-trimethylpyridine) as base.[2][3] |
| Regioselectivity Issues | N-acylation of the pyrazole ring (N2). | Rare for 1,5-dimethyl systems.[1] If observed, use a weaker base (NMM) and lower equivalents of reagent.[2][3][1] |
| Product Hydrolysis | Amide bond is unstable.[1] | This amide is sterically congested and stable.[1] If hydrolysis occurs during workup, avoid strong acids.[2][1] |
Part 6: References
-
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[2][3][1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][7][9] Organic Process Research & Development, 20(2), 140–177.[2][3][1] Link[2][3]
-
Valeur, E., & Bradley, M. (2009).[2][3][1] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[2][3] Link
-
Ghosez, L., et al. (1987).[2][3][1] 1-Chloro-N,N,2-trimethyl-1-propenylamine: A Versatile Reagent in Organic Synthesis. Organic Syntheses, 65, 203.[2][3][1] Link
-
Patterson, A. W., et al. (2011).[2][3][1] Optimization of Pyrazole-Based Kinase Inhibitors. Journal of Medicinal Chemistry, 54(15), 5553-5561.[2][3] (Contextual reference for aminopyrazole reactivity).
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. researchgate.net [researchgate.net]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. bachem.com [bachem.com]
- 9. arkat-usa.org [arkat-usa.org]
Application Note: Microwave-Assisted Synthesis of N-Isobutyl Pyrazole Derivatives
Abstract
This Application Note details a high-efficiency protocol for the synthesis of N-isobutyl pyrazole derivatives using microwave-assisted organic synthesis (MAOS). While conventional thermal alkylation of pyrazoles with bulky halides (like isobutyl bromide) often suffers from long reaction times (12–24 h) and poor regioselectivity, this microwave protocol reduces reaction times to under 20 minutes while improving yield and purity. We explore the critical role of dielectric heating in overcoming the steric barrier of the isobutyl group and provide a self-validating workflow for distinguishing N1/N2 regioisomers.
Introduction & Scientific Rationale
The Challenge of the Isobutyl Group
The pyrazole scaffold is ubiquitous in medicinal chemistry, serving as the core pharmacophore in drugs like Celecoxib (COX-2 inhibitor) and Rimonabant. However, introducing an N-isobutyl group (2-methylpropyl) presents specific challenges:
-
Steric Hindrance: Unlike methyl or ethyl groups, the isobutyl group possesses a
-branching methyl pair. This increases the energy barrier for the transition state. -
Thermal Inefficiency: Conventional reflux (e.g., in acetonitrile) often fails to provide sufficient energy to rapidly overcome this barrier, leading to incomplete conversion or side reactions (elimination of the alkyl halide to isobutylene).
-
Regioselectivity: In asymmetric pyrazoles (e.g., 3-methyl-5-phenylpyrazole), alkylation can occur at either nitrogen (N1 or N2).[1] The thermodynamic vs. kinetic control of this ratio is heavily influenced by heating profiles.
The Microwave Advantage: Dielectric Heating
Microwave irradiation utilizes dielectric heating , which operates via two primary mechanisms:[2]
-
Dipolar Polarization: Polar solvent molecules (e.g., DMF, ACN) align with the oscillating electric field. The friction from this realignment generates internal heat.
-
Ionic Conduction: Dissolved ions (from bases like
) oscillate in the field, colliding with solvent molecules to generate heat.
Why this matters for N-isobutyl synthesis: The "Arrhenius factor" is maximized. By safely accessing temperatures (140°C+) well above the solvent's atmospheric boiling point in a sealed vessel, we drive the sterically hindered
Mechanistic Insight & Regioselectivity
The reaction proceeds via a base-mediated nucleophilic substitution. The choice of base and solvent dictates the mechanism (loose vs. tight ion pair) and consequently the regioselectivity.
Reaction Mechanism Diagram
Figure 1: Mechanistic pathway of base-mediated N-alkylation. The transition state is the rate-limiting step where microwave energy overcomes the steric hindrance of the isobutyl group.
Experimental Optimization Strategy
Before scaling up, the reaction conditions must be tuned based on the Loss Tangent (
Table 1: Solvent & Base Optimization Matrix
| Solvent | Base | Temp (°C) | Time (min) | Yield (%) | Regioselectivity (N1:N2)* | |
| DMF | 0.161 (High) | 140 | 10 | 92% | 85:15 | |
| Acetonitrile | 0.062 (Med) | 120 | 15 | 78% | 70:30 | |
| Ethanol | 0.941 (High) | 120 | 20 | 65% | 60:40 | |
| Toluene | 0.040 (Low) | 140 | 60 | <10% | N/A |
Note: Regioselectivity ratios depend on the specific pyrazole substituents.[1]
Detailed Protocol: Synthesis of 1-Isobutyl-3,5-dimethyl-1H-pyrazole
This protocol uses a standard single-mode microwave reactor (e.g., Biotage Initiator or CEM Discover).[2]
Reagents & Materials
-
Substrate: 3,5-Dimethylpyrazole (1.0 equiv, 2.0 mmol)
-
Alkylating Agent: 1-Bromo-2-methylpropane (Isobutyl bromide) (1.5 equiv). Note: Excess is required due to potential volatility and elimination.
-
Base: Cesium Carbonate (
) (2.0 equiv). -
Solvent: N,N-Dimethylformamide (DMF), anhydrous (3–4 mL).
-
Vessel: 2–5 mL microwave-transparent borosilicate vial with crimp cap/septum.
Step-by-Step Workflow
Figure 2: Operational workflow for the microwave-assisted synthesis.
Execution Procedure
-
Loading: To a 5 mL microwave vial equipped with a magnetic stir bar, add 3,5-dimethylpyrazole (192 mg, 2.0 mmol) and
(1.30 g, 4.0 mmol). -
Solvation: Add anhydrous DMF (3.0 mL). Stir for 1 minute to ensure homogeneity of the slurry.
-
Addition: Add isobutyl bromide (326 µL, 3.0 mmol) via syringe. Cap the vial immediately.
-
Parameter Setup:
-
Temperature: 140 °C
-
Hold Time: 10 minutes
-
Pre-stirring: 30 seconds
-
Pressure Limit: Set to 15 bar (Isobutyl bromide has a BP of ~91°C; internal pressure will rise).
-
-
Reaction: Start the run. Observe the pressure profile. If pressure exceeds 12 bar, the system should auto-modulate power.
-
Work-up:
-
Pour reaction mixture into 30 mL Ethyl Acetate.
-
Wash 3x with 5% LiCl solution (critical to remove DMF).
-
Wash 1x with Brine.[3]
-
Dry organic phase over
, filter, and concentrate.
-
-
Purification: The crude oil is usually >90% pure. Purify via silica gel chromatography (Gradient: 0–20% EtOAc in Hexanes).
Characterization & Self-Validation
To ensure scientific integrity, you must validate not just the identity, but the regiochemistry (N1 vs N2), especially if using asymmetric pyrazoles.
Diagnostic NMR Signals
-
NMR (CDCl3):
-
Isobutyl Doublet: Look for a doublet (
ppm, 6H) for the terminal methyls. -
N-CH2: This is the diagnostic handle. It typically appears as a doublet (
ppm, 2H). -
Validation: If the reaction failed (elimination), you will see isobutylene peaks (olefinic protons at 4.6 ppm).
-
Regiochemistry Check (NOESY)
For asymmetric pyrazoles (e.g., 3-methyl-5-phenyl):
-
N1-Isobutyl isomer: NOE correlation observed between the N-CH2 protons and the substituent at position 5 (Phenyl).
-
N2-Isobutyl isomer: NOE correlation observed between the N-CH2 protons and the substituent at position 3 (Methyl).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Pressure Shutdown | Isobutyl bromide is too volatile. | Reduce temp to 120°C and extend time to 20 min. Ensure vial volume fill is <60%. |
| Low Conversion | "Cesium Effect" missing. | Switch from |
| Formation of Olefin | Elimination dominates Substitution. | Decrease temperature. Elimination is entropically favored at very high temps. |
| Poor Regioselectivity | Loose ion pair in DMF. | Switch to a less polar solvent like Toluene (requires longer MW time) or use steric bulk on the pyrazole to direct alkylation. |
References
-
Kappe, C. O. (2004).[4] Controlled Microwave Heating in Modern Organic Synthesis.[4][5] Angewandte Chemie International Edition.
-
Maddila, S., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances.
-
López, F., et al. (2006).[3] A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. 10th International Electronic Conference on Synthetic Organic Chemistry.
-
BenchChem Technical Support. (2025). Optimizing N-Alkylation of Pyrazoles: Regioselectivity Guide.
-
Karakaya, A. (2025).[2][6] Microwave-assisted synthesis of pyrazoles - a mini-review. European Journal of Life Sciences.
Sources
crystallization techniques for N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Application Note: Process Development for the Crystallization of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Part 1: Executive Summary & Strategic Analysis
The Challenge: N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (Target Molecule) presents a classic purification challenge in heterocyclic process chemistry.[1][2] While the pyrazole core is stable, the N-isobutyl substitution introduces significant rotational degrees of freedom, often rendering the free base a viscous oil or a low-melting solid at room temperature.[1][2] Consequently, standard cooling crystallization of the free base is frequently inefficient, leading to "oiling out" rather than discrete crystal formation.[3][1]
The Solution: This protocol pivots from free-base crystallization to Salt Formation Crystallization .[3][1][2] By converting the amine to a crystalline salt (specifically the Hydrochloride or Oxalate), we introduce strong ionic lattice forces that override the entropy of the isobutyl chain.[3][1] This method not only ensures a handleable solid but also serves as a powerful rejection mechanism for the common regioisomeric impurity, N-isobutyl-1,3-dimethyl-1H-pyrazol-5-amine.[1][2]
Target Audience: Medicinal Chemists, Process Engineers, and CMC (Chemistry, Manufacturing, and Controls) Leads.[3][1]
Part 2: Physicochemical Profile & Solubility Logic
Before initiating crystallization, one must understand the molecule's behavior in solution.[3][1]
| Property | Description | Implication for Crystallization |
| State (Free Base) | Viscous Oil / Low MP Solid | Direct crystallization is risky; prone to oiling out.[3][1][2] |
| Basicity | Weak to Moderate Base | Suitable for salt formation with strong acids (HCl, H₂SO₄) or organic acids (Oxalic, Fumaric).[3][1] |
| Impurities | 1,3-Dimethyl regioisomer | Critical Quality Attribute (CQA).[3][1] The 1,5-isomer crystal lattice must exclude the 1,3-isomer.[1][2] |
| Solubility (Base) | High in EtOAc, DCM, MeOH | Use non-polar anti-solvents (Heptane) if attempting free base isolation.[3][1] |
| Solubility (Salt) | High in MeOH, Water; Low in EtOAc, Et₂O | Ideal System: Dissolve base in EtOAc; add acid; salt precipitates.[3][1] |
Part 3: Detailed Experimental Protocols
Protocol A: Salt Screening (Selection Phase)
Objective: Determine the optimal counter-ion for maximum crystallinity and yield.[3][1]
Reagents:
-
Crude N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (100 mg per screen).[1][2]
-
Acids: HCl (4M in Dioxane), Oxalic Acid, Fumaric Acid, Methanesulfonic Acid.[3][1]
-
Solvents: Ethyl Acetate (EtOAc), Isopropyl Alcohol (IPA), Methyl tert-butyl ether (MTBE).[3][1]
Workflow:
-
Dissolution: Dissolve 100 mg of crude free base in 1 mL of EtOAc.
-
Acid Addition: Add 1.05 equivalents of the selected acid.
-
Observation:
-
Decision: The Hydrochloride (HCl) salt is historically the most robust for aminopyrazoles due to the formation of stable hydrogen-bond networks involving the pyrazole ring nitrogens [1].[3][1]
Protocol B: Crystallization of the Hydrochloride Salt (Production Phase)
Objective: Scalable purification and isolation of the target molecule.
Step-by-Step Methodology:
-
Preparation of Free Base Solution:
-
Acidification:
-
Aging (Ostwald Ripening):
-
Anti-Solvent Addition (Optional but Recommended):
-
Isolation:
Expected Yield: 85–95% (as HCl salt).[3][1] Target Purity: >98% HPLC.
Protocol C: Recrystallization (Polishing)
Objective: Removal of trace regioisomers (1,3-dimethyl analog).[1][2]
If the purity from Protocol B is <98%, perform this polishing step.
-
Solvent System: Isopropanol (IPA) is the preferred solvent.[3][1]
-
Dissolution: Suspend the crude salt in IPA (5 mL per gram). Heat to reflux (82 °C) until fully dissolved.
-
Hot Filtration: If insoluble particles remain, filter while hot.[3][1]
-
Controlled Cooling:
-
Cool to room temperature over 2 hours.
-
Cool to 0 °C for 1 hour.
-
-
Filtration: Collect crystals and wash with cold IPA.
Part 4: Visualizing the Workflow
The following diagram illustrates the critical decision pathways and chemical transformations.
Caption: Decision tree for the purification of aminopyrazoles via salt formation, addressing common "oiling out" issues.
Part 5: Troubleshooting & Quality Control
Common Failure Modes:
-
Oiling Out:
-
Regioisomer Persistence:
-
Detection: Use NOE (Nuclear Overhauser Effect) NMR spectroscopy.[3][1] Irradiate the N-Methyl group; if you see enhancement of the C4-H proton, it is the 1,5-dimethyl isomer.[1][2] If you see enhancement of the C5-Methyl, it is the 1,3-dimethyl isomer [2].[1][2]
-
Fix: Recrystallize from Ethanol (EtOH).[3][1] The 1,3-isomer often has higher solubility in EtOH than the 1,5-isomer.[1][2]
-
-
Hygroscopicity:
Part 6: References
-
Fustero, S., et al. (2011).[3][1] Improved Regioselectivity in the Synthesis of 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry , 76(10), 4156–4162.[3][1] Link[3][1]
-
Claridge, T. D. W. (2016).[3][1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[3][1] (Chapter 9: NOE Experiments for Structural Elucidation). Link
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3][1] (2011).[3][1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[3][1][2] (Standard text for salt selection protocols). Link[3][1]
-
BenchChem Technical Support. (2025). Recrystallization techniques for purifying pyrazole compounds. Link[3][1]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
This is a technical support guide designed for researchers and process chemists optimizing the synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine .
Current Status: Operational Role: Senior Application Scientist Topic: Yield Optimization & Troubleshooting Target Molecule: N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Introduction: The Synthetic Challenge
The synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine presents two distinct challenges that frequently compromise yield:
-
Regioselectivity (The "Isomer Problem"): Constructing the 1,5-dimethyl-1H-pyrazol-3-amine core often yields significant amounts of the unwanted 1,3-dimethyl-5-amine isomer.
-
Reductive Amination Efficiency: Attaching the isobutyl group requires balancing conversion against over-alkylation (formation of tertiary amines).
This guide deconstructs these stages into optimized workflows with specific troubleshooting protocols.
Module 1: The Core Synthesis (Scaffold Construction)
Objective: Synthesize 1,5-dimethyl-1H-pyrazol-3-amine with high regioselectivity. Standard Route: Condensation of 3-aminocrotononitrile (or 3-oxobutyronitrile) with methylhydrazine.
The Workflow
Caption: Reaction pathway showing the divergence into regioisomers. Optimization focuses on maximizing the P1 pathway.
Troubleshooting Guide: Regioselectivity
Q1: I am getting a 50:50 mixture of the 1,5-dimethyl and 1,3-dimethyl isomers. How do I shift the ratio?
A: The regiochemistry is dictated by the initial attack of the hydrazine nitrogens. Methylhydrazine has two nucleophilic sites: the substituted nitrogen (
-
The Fix: Use Methylhydrazine Hydrochloride instead of free base, or run the reaction in acidic media (e.g., Ethanol/HCl).
-
Mechanism: Protonation affects the relative nucleophilicity. In acidic conditions, the reaction tends to favor the formation of the 1,5-dimethyl isomer (Target) by directing the
of the hydrazine to attack the nitrile carbon (or the imine carbon of the crotononitrile), while the attacks the ketone/enamine beta-carbon. -
Protocol Adjustment: Switch solvent to Ethanol with 1.0 eq of HCl . Reflux for 4-6 hours.
Q2: How do I distinguish the two isomers by NMR? A: You cannot rely solely on simple 1H NMR shifts as they are very similar. You must use NOE (Nuclear Overhauser Effect) or HMBC .
-
Target (1,5-dimethyl): The
-Methyl group (Position 1) and the -Methyl group (Position 5) are spatially adjacent. You will see a strong NOE correlation between the two methyl singlets. -
Byproduct (1,3-dimethyl): The
-Methyl (Pos 1) and -Methyl (Pos 3) are separated by the nitrogen and a carbon. NOE correlation will be weak or absent.
Q3: The isomers are co-eluting on my silica column. How do I purify? A: These isomers have very similar polarities.
-
Solution 1 (Recrystallization): The 1,5-isomer often has a different solubility profile. Try recrystallizing from Toluene/Heptane or Isopropyl Acetate .
-
Solution 2 (Salt Formation): Form the HCl salt. Dissolve the crude oil in Et2O and bubble HCl gas (or add 4M HCl in Dioxane). The isomers often form salts with vastly different lattice energies, allowing one to precipitate preferentially.
Module 2: The Reductive Amination (Isobutyl Attachment)
Objective: Selective mono-alkylation of the exocyclic amine. Reagents: 1,5-dimethyl-1H-pyrazol-3-amine + Isobutyraldehyde + Reducing Agent.
The Workflow
Caption: Stepwise reductive amination protocol using mild hydride sources to prevent over-alkylation.
Troubleshooting Guide: Coupling Efficiency
Q4: The reaction stalls at the imine stage (low conversion to amine). A: Pyrazole amines are less nucleophilic than typical anilines due to the electron-withdrawing nature of the heteroaromatic ring.
-
The Fix: Add an acid catalyst.[1][2] Use Acetic Acid (1-2 eq) or Ti(OiPr)4 (Titanium Isopropoxide) to activate the aldehyde and drive imine formation before adding the reducing agent.
-
Protocol: Stir amine + isobutyraldehyde + AcOH in DCE (Dichloroethane) for 1 hour. Then add NaBH(OAc)3.
Q5: I am seeing dialkylated byproduct (tertiary amine). A: This occurs if the product amine competes with the starting material for the aldehyde.
-
The Fix: Use Sodium Triacetoxyborohydride (STAB) instead of Sodium Cyanoborohydride or Sodium Borohydride. STAB is milder and less likely to reduce the aldehyde directly or promote double alkylation.
-
Stoichiometry Control: Ensure strictly 1.0 - 1.1 equivalents of isobutyraldehyde. Do not use excess aldehyde.
Q6: My product is an oil and difficult to handle. A: The free base is likely an oil or low-melting solid.
-
The Fix: Isolate as the Oxalate Salt .
-
Dissolve crude oil in Ethanol.
-
Add 1.0 eq of Oxalic acid dissolved in hot Ethanol.
-
Cool slowly. The oxalate salt usually crystallizes beautifully, rejecting impurities.
-
Summary of Optimization Data
| Parameter | Standard Condition | Optimized Condition | Reason for Change |
| Regioselectivity | Methylhydrazine (free base) | Methylhydrazine HCl | Promotes 1,5-isomer formation via electronic control. |
| Solvent (Step 1) | Ethanol | Ethanol + HCl (cat) | Acid catalysis improves cyclization rate and selectivity. |
| Reductant (Step 2) | NaBH4 | NaBH(OAc)3 | Prevents direct aldehyde reduction; favors imine reduction. |
| Purification | Silica Column | Salt Crystallization | More effective separation of isomers and cleaner solid product. |
References
-
Regioselectivity in Pyrazole Synthesis
- Title: Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles.
- Source: Organic Letters (2014).
-
URL:[Link]
- Note: Discusses the steric and electronic factors controlling hydrazine
-
Reductive Amination Protocols
- Title: Sodium Triacetoxyborohydride in Reductive Amin
- Source: Journal of Organic Chemistry (1996).
-
URL:[Link]
- Note: The definitive guide on using STAB for selective mono-alkyl
-
Purification of Pyrazole Isomers
- Title: Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole
- Source: ResearchGate / Russian Journal of Applied Chemistry.
-
URL:[Link]
- Note: Provides data on boiling points and separation techniques for these specific isomers.
Disclaimer: Methylhydrazine is highly toxic and a suspected carcinogen. All procedures described herein must be performed in a fume hood with appropriate PPE.
Sources
Technical Support Center: Advanced Purification of Pyrazole Amines
Welcome to the Technical Support Center for chromatography and compound isolation. Pyrazole amines are critical pharmacophores in medicinal chemistry and drug development. However, their intrinsic basicity, high polarity, and hydrogen-bonding capabilities make them notoriously difficult to purify using standard normal-phase silica gel chromatography.
This guide provides researchers, scientists, and drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and authoritative methodologies to achieve high-purity isolations without compromising yield.
Workflow: Pyrazole Amine Purification Decision Matrix
Decision workflow for troubleshooting pyrazole amine purification via chromatography.
Frequently Asked Questions (FAQs)
Q1: Why do pyrazole amines streak so severely on standard silica gel? A: Standard silica gel acts as a Brønsted acid due to the presence of surface silanol groups (Si-OH)[1][2]. Pyrazole amines possess basic nitrogen atoms that become protonated by these acidic sites, leading to strong electrostatic (ionic) interactions[1]. This causes the compound to bind excessively to the stationary phase, resulting in broad, tailing peaks (streaking) and sometimes irreversible adsorption[1][3].
Q2: How do basic modifiers like Triethylamine (TEA) or Ammonia resolve this issue? A: Basic modifiers act as competing agents. By adding 0.1–5% TEA or 1–10% ammonia to the mobile phase, these small, highly basic molecules preferentially bind to and "deactivate" the acidic silanol groups on the silica surface[1]. This neutralizes the column, allowing the pyrazole amine to remain in its free-base, uncharged form, which elutes with much sharper peak symmetry and predictable retention times[3][4].
Q3: When should I abandon normal-phase silica for reverse-phase (RP-HPLC) or functionalized silica? A: If your pyrazole amine degrades on bare silica (even with modifiers), or if you are trying to separate closely related regioisomers, standard normal-phase chromatography may fail. Amine-functionalized silica (e.g., KP-NH) eliminates the acid-base interaction entirely[2][3]. Alternatively, preparative Reverse-Phase HPLC (C18) using an acetonitrile/water gradient with a volatile modifier (like 0.1% formic acid) is highly recommended for complex mixtures or isomer separation[5][6].
Troubleshooting Guide: Specific Experimental Issues
Issue 1: Severe Co-elution at the "Ammonia Front"
-
Causality: When using ammonia-modified methanol in dichloromethane, the modifier can create a solvent front. If the column is not properly equilibrated, the pyrazole amine may ride this front and co-elute with impurities[4].
-
Solution: Pre-equilibrate the packed column with 2–3 column volumes of the exact mobile phase (including the basic modifier) before loading the sample[1][4]. This allows the ammonia to saturate the silanol sites beforehand.
Issue 2: Poor Recovery / Yield Loss After Chromatography
-
Causality: Irreversible binding to active acidic sites or acid-catalyzed degradation of the pyrazole core[3].
-
Solution: Pre-treat the silica gel. Slurry the silica in your non-polar solvent containing 2–5% TEA, stir for 15 minutes, and pack the column[7]. Alternatively, switch to a basic alumina stationary phase[3].
Issue 3: Inability to Separate Pyrazole Regioisomers
-
Causality: N-alkylation or C-arylation of pyrazoles often yields regioisomers with nearly identical polarities on normal-phase silica[6].
-
Solution: Transition to Reverse-Phase HPLC (RP-HPLC). C18 columns differentiate molecules based on subtle hydrophobic differences rather than polar functional group interactions, making them superior for isomer resolution[5][6].
Self-Validating Experimental Protocols
Protocol A: Normal-Phase Purification with Silica Deactivation (TEA Modifier)
Rationale: This protocol ensures the silica is fully deactivated before the sensitive pyrazole amine is introduced, preventing irreversible binding.
-
Solvent Preparation: Prepare the desired mobile phase (e.g., Hexane/Ethyl Acetate or DCM/MeOH). Add Triethylamine (TEA) to a final concentration of 1% (v/v)[1][7].
-
Silica Pre-treatment: In a beaker, slurry the standard silica gel (e.g., 60 Å, 230-400 mesh) with the TEA-modified mobile phase. Stir gently for 15 minutes to allow complete neutralization of silanol groups[7].
-
Column Packing: Pour the slurry into the glass column. Elute 2 column volumes of the TEA-modified solvent to ensure uniform packing and equilibration[1].
-
Sample Loading: Dissolve the crude pyrazole amine in a minimal volume of the mobile phase. If solubility is poor, dry-load the sample onto a small amount of TEA-pretreated silica[7] and apply it evenly to the top of the column.
-
Elution & Self-Validation: Elute the column using the modified mobile phase.
-
Validation Step: Spot the early fractions on a TLC plate (pre-run in TEA-modified solvent) to confirm the compound is eluting as a tight, circular spot rather than a streak.
-
Protocol B: Preparative Reverse-Phase HPLC (RP-HPLC) for Complex Mixtures
Rationale: For highly polar or isomeric pyrazole amines where normal-phase fails to provide adequate resolution.
-
System Setup: Equip a preparative HPLC system with a C18 column (e.g., 25 mm i.d. × 150 mm)[8].
-
Mobile Phase Preparation: Prepare Solvent A (Milli-Q Water + 0.1% Formic Acid) and Solvent B (Acetonitrile + 0.1% Formic Acid)[5][8]. Note: Formic acid improves peak shape by ensuring a uniform protonation state in reverse-phase.
-
Sample Prep: Dissolve the crude mixture in the initial mobile phase conditions (e.g., 5% B) or DMSO if necessary[5]. Filter through a 0.45 µm PTFE syringe filter.
-
Gradient Elution: Run a gradient from 5% B to 95% B over 20-30 minutes, monitoring via UV detection (e.g., 220 nm or 254 nm)[8].
-
Fraction Collection & Self-Validation: Collect peaks based on the UV threshold.
-
Validation Step: Analyze a small aliquot of the collected fraction via analytical LC-MS before lyophilization to confirm the exact mass and >95% purity threshold. Lyophilize the validated fractions to remove water, acetonitrile, and the volatile formic acid modifier.
-
Quantitative Data: Solvent System & Modifier Comparison
The following table summarizes the expected chromatographic behavior of a standard pyrazole amine across different stationary and mobile phases.
| Stationary Phase | Mobile Phase System | Modifier Added | Expected Rf / Retention | Peak Shape | Recovery (%) |
| Bare Silica Gel | DCM / MeOH (9:1) | None | 0.10 - 0.20 | Severe Streaking | < 60% |
| Bare Silica Gel | DCM / MeOH (9:1) | 1-2% Ammonia (aq) | 0.35 - 0.45 | Sharp / Moderate | 85 - 95% |
| Bare Silica Gel | Hexane / EtOAc (1:1) | 1% Triethylamine | 0.30 - 0.40 | Sharp | > 90% |
| Amine-Silica (KP-NH) | Hexane / EtOAc (1:1) | None | 0.40 - 0.50 | Very Sharp | > 95% |
| C18 (Reverse Phase) | Water / Acetonitrile | 0.1% Formic Acid | Gradient Dependent | Excellent | > 95% |
Data synthesized from standard chromatographic behavior of basic amines on acidic and neutralized phases[1][2][3][8].
References
-
Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids - Royal Society of Chemistry (RSC). [Link]
-
Is there an easy way to purify organic amines? - Biotage. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage.[Link]
-
When basification of silica gel is required, before using Column chromatography? - ResearchGate. [Link]
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC (NIH).[Link]
-
Discovery of PF-07054894, a Potent Squaramide-Based CCR6 Antagonist Displaying High CXCR2 Selectivity - ACS Publications. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. biotage.com [biotage.com]
- 3. biotage.com [biotage.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
overcoming steric hindrance in N-isobutyl pyrazole reactions
Technical Support Center: Overcoming Steric Hindrance in N-Isobutyl Pyrazole Reactions
Executive Summary
Current Status: Active Subject: N-Isobutyl Pyrazole Scaffolds – Steric Management & Reactivity Optimization Audience: Medicinal Chemists, Process Chemists Scope: Synthesis (N-alkylation), C5-Functionalization (C-H activation/Metalation), and Cross-Coupling.[1][2][3][4][5][6]
Introduction: The "Isobutyl Anomaly"
The N-isobutyl group (2-methylpropyl) presents a unique "beta-branching" steric challenge. Unlike tert-butyl (rigid,
The Technical Consequence: This linker allows the isopropyl "tail" to rotate, creating a dynamic steric cone that frequently sweeps across the C5 position.[4] This results in:
-
Transient Shielding: Reagents are blocked not by a fixed wall, but by a rotating barrier.[4]
-
Regioselectivity Drift: Standard predictive models for N-alkylation often fail because the isobutyl bromide electrophile is bulky enough to be sensitive to C3-substituents but flexible enough to permit non-standard transition states.
Module 1: Constructing the Scaffold (N-Alkylation)
User Issue: "I am alkylating a 3-substituted pyrazole with isobutyl bromide and getting a mixture of N1 and N2 isomers, or low yields due to elimination of the alkyl halide."
Technical Analysis
The reaction between a pyrazole anion and isobutyl bromide is an
Protocol: Regioselective N-Alkylation
The "Solvent-Switch" System To maximize N1 selectivity (steric control) and suppress elimination:
-
Base Selection: Switch from
to . Cesium's "soft" cation effect stabilizes the pyrazolate anion without promoting the hard elimination pathway as aggressively as sodium alkoxides or hydrides.[4] -
Solvent: Use Acetonitrile (
) or DMF . Avoid ethanol/methanol, which solvate the nucleophile too strongly, reducing rate.[4] -
The HFIP Effect (Advanced): For difficult substrates, use 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as a co-solvent.[4] HFIP hydrogen-bonds to the pyrazole nitrogens, altering their nucleophilicity and often enhancing regioselectivity toward the less hindered nitrogen.[4]
Optimization Table: N-Alkylation Conditions
| Variable | Standard Protocol | Optimized for Isobutyl | Mechanism of Improvement |
| Electrophile | Isobutyl Bromide | Isobutyl Iodide | Better leaving group accelerates |
| Base | Suppresses isobutylene formation (elimination).[4] | ||
| Temperature | Reflux | Controlled heat prevents thermal elimination. | |
| Additives | None | 18-Crown-6 | Sequesters cation, creating a "naked" nucleophile.[4] |
Visual Workflow: Regioselectivity Logic
Module 2: Functionalizing C5 (The "Impossible" Position)
User Issue: "I cannot functionalize the C5 position (next to the isobutyl group). Electrophilic aromatic substitution (EAS) fails, and standard lithiation yields are inconsistent."[4]
Technical Analysis
The C5 position is the most reactive for deprotonation but the most sterically hindered by the N-isobutyl group.[4]
-
EAS Failure: The pyrazole ring is electron-rich, but the N-isobutyl group physically blocks the approach of electrophiles to C5.[4]
-
Lithiation Success: Directed Ortho Metalation (DoM) is the only reliable method.[4] The N1 nitrogen coordinates with the Lithium cation, anchoring the base (
) exactly where it needs to be (C5), effectively "pulling" the reagent underneath the steric umbrella of the isobutyl group.[4]
Protocol: The "Coordinate & Clip" C5-Lithiation
-
Reagent:
(1.1 equiv) . Do not use (too bulky) or (often acts as a nucleophile or is too bulky for this specific coordination).[4] -
Solvent: THF (Anhydrous) . Essential for stabilizing the lithiated species.[4]
-
Temperature:
. Crucial. The N-isobutyl group allows rotational freedom; at higher temperatures, the lithiated species can isomerize or undergo ring opening.[4] -
The "Kick": If reactivity is low, add TMEDA (Tetramethylethylenediamine) .[4] It breaks up
aggregates, making the butyl anion smaller and more reactive.[4]
Step-by-Step C5 Formylation (Example):
-
Dissolve N-isobutyl pyrazole in dry THF under Argon.
-
Cool to
. -
Add
dropwise over 20 mins. (Color change often observed). -
Stir for 1 hour at
(DoM occurs here). -
Add DMF (Electrophile) rapidly.
-
Warm to
and quench with .
Module 3: Cross-Coupling Strategies
User Issue: "Suzuki coupling at C5 (or with N-isobutyl-C5-halides) stalls or undergoes dehalogenation."
Technical Analysis
The "Isobutyl Sweep" interferes with the Oxidative Addition step of the catalytic cycle.[4] Standard ligands (
Solution: The "Buchwald" Ligand Class
You must use Dialkylbiaryl phosphine ligands .[4] These ligands are bulky but electron-rich, facilitating oxidative addition into hindered C-Hal bonds while protecting the metal center.[4]
Ligand Selection Guide
| Steric Severity | Recommended Ligand | Catalyst Precursor | Why? |
| Moderate (C4-coupling) | XPhos | High turnover; excellent for general steric bulk. | |
| High (C5-coupling) | SPhos | Smaller buried volume than XPhos, allows access to tight C5 pocket.[4] | |
| Extreme (C5 + Ortho-substituent) | AntPhos or CataCXium A | Designed specifically for "unprecedented" steric hindrance. |
Visual Workflow: Cross-Coupling Decision Matrix
FAQ: Troubleshooting Specific Failures
Q: I tried the C5 lithiation, but I recovered the starting material. What happened? A: The "Isobutyl Shield" likely prevented the aggregation of the lithiating agent.[4]
-
Fix: Add TMEDA (1.1 equiv) to the reaction mixture before adding
. This breaks the hexameric BuLi clusters into reactive monomers that can slip past the isobutyl group.[4] -
Check: Ensure your N-isobutyl pyrazole is bone-dry. Any trace water kills the monomeric BuLi instantly.[4]
Q: My Suzuki coupling yields 20% product and 80% dehalogenated starting material (H instead of Br).
A: This is a classic sign of slow oxidative addition followed by
-
Fix: Switch to
precatalyst. This pre-formed active species bypasses the activation step.[4] -
Fix: Increase concentration. Higher concentration favors the bimolecular coupling over the unimolecular side reactions.[4]
References
-
Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles. Vertex AI Search (d-nb.info).[4] 7[4]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles. MDPI. 4
-
C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles. NIH (PMC). 6
-
Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University. 8
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. NIH (PMC).[4] 9
-
Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. RSC. 10[4]
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journals. 11[4][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scilit.com [scilit.com]
- 3. Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. chemistry.princeton.edu [chemistry.princeton.edu]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Support Center: Purification of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
[1]
Status: Active Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Removal of Impurities / Process Optimization[1][2]
Welcome to the Technical Support Interface
You are accessing the advanced troubleshooting hub for N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine . As a secondary amine attached to a heteroaromatic ring, this molecule presents a unique set of purification challenges—specifically regarding regioisomer separation, oil-to-solid conversion, and the removal of over-alkylated byproducts.[2]
This guide moves beyond standard textbook protocols, offering field-tested workflows designed for high-purity isolation required in drug discovery (PK/PD studies).
Part 1: The Impurity Landscape (Diagnostic)
Before selecting a protocol, identify your dominant impurity profile based on your synthetic route.[2]
| Synthetic Route | Primary Impurities | Physical State Issues |
| Reductive Amination (Amine + Isobutyraldehyde + NaBH(OAc)₃) | [1][2] • Boron salts• Unreacted aldehyde• Unreacted primary amine | Product often traps solvent, remaining a viscous oil ("honey-like").[1][2] |
| Direct Alkylation (Amine + Isobutyl halide + Base) | • Over-alkylation (Tertiary amine)[1][2]• Unreacted starting material• Inorganic salts | Hard to separate the secondary amine (product) from the tertiary amine byproduct. |
| Cyclization (Hydrazine + β-keto nitrile) | • Regioisomers (1,3-dimethyl vs 1,5-dimethyl)• Cyclization intermediates | Regioisomers have very similar Rf values, making separation difficult.[2] |
Part 2: Tier 1 Support – The "First Line" Workup
Issue: "My crude reaction mixture is a dark oil/tar. How do I get a clean baseline?"
Solution: The Acid-Base Swing Extraction .[1] Because your product is a basic secondary amine (approximate pKa of conjugate acid ~5.0–6.0), we can exploit pH manipulation to wash away non-basic impurities (aldehydes, neutrals) and highly acidic byproducts.[1][2]
Protocol A: The pH Swing
-
Dissolution: Dissolve crude oil in EtOAc (Ethyl Acetate). Avoid DCM if possible to prevent emulsion formation with basic water.[1]
-
Acid Extraction: Extract the organic layer with 1M HCl (aq) (
).[1] -
Wash: Keep the Aqueous Layer . Wash it once with fresh EtOAc to remove trapped neutrals.[1]
-
The Swing: Cool the aqueous layer on ice. Slowly adjust pH to >10 using 4M NaOH or Sat. Na₂CO₃ .[1]
-
Observation: The solution should turn cloudy as the free base amine oils out.
-
-
Re-Extraction: Extract the basic aqueous layer with DCM or EtOAc (
).[1] -
Drying: Dry combined organics over Na₂SO₄ and concentrate.
Visual Workflow: Acid-Base Logic
Caption: Logical flow for isolating basic amines from neutral organic impurities using pH manipulation.
Part 3: Tier 2 Support – Advanced Separation
Issue: "I have the free base, but it contains the tertiary amine (over-alkylated) or close-running regioisomers."
Solution: Chromatography Strategy. Standard silica gel is acidic.[1] Amines often "streak" or tail due to interaction with silanols.[1] You must modify your mobile phase.[1][3]
Protocol B: The "Amine-Friendly" Column
-
Stationary Phase: Standard Silica Gel (40–63 µm).[1]
-
Mobile Phase Modifier: You MUST use a basic modifier.[1]
-
Recommendation: 1% Triethylamine (TEA) or 1% NH₄OH in the mobile phase.[1]
-
-
Eluent System:
Addressing Specific Impurities:
-
Tertiary Amine (Over-alkylation): This is less polar than your secondary amine product.[1] It will elute first .
-
Primary Amine (Under-reaction): This is more polar (hydrogen bond donor).[1] It will elute last .
-
Regioisomers (1,3 vs 1,5): These are notoriously difficult.[1][2] If silica fails, switch to Reverse Phase (C18) using a Water/Acetonitrile gradient with 0.1% Formic Acid.[1][2] The steric difference between the methyl placement usually alters the retention time on C18 significantly more than on silica.
Part 4: Tier 3 Support – The "Final Polish" (Solidification)
Issue: "My product is >95% pure by NMR but remains a sticky oil. I need a solid for stability."
Solution: Salt Formation. N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine is likely an oil in its free base form due to the flexible isobutyl chain.[1] Converting it to a salt disrupts the crystal lattice energy, often forcing solidification.
Protocol C: Hydrochloride Salt Formation
-
Dissolve: Dissolve 1g of the free base oil in 5 mL of Diethyl Ether (or MTBE).
-
Acidify: Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
Do NOT use aqueous HCl.[1] You want anhydrous conditions to precipitate the salt.
-
-
Observation: A white precipitate should form immediately.[1]
-
Trituration: If it gums up, decant the ether, add fresh Pentane or Heptane , and scratch the flask sides with a spatula. Sonicate if necessary.[1]
-
Filtration: Filter the solid under nitrogen (aminopyrazoles can be hygroscopic).[1]
Alternative: Oxalate Salt If the HCl salt is hygroscopic (turns to goo in air), try Oxalic Acid .[2]
Part 5: Troubleshooting FAQs
Q1: I see two spots on TLC that are very close together. Is this the regioisomer?
-
Answer: Likely, yes. The 1,5-dimethyl and 1,3-dimethyl isomers often co-elute.[1][2]
-
Test: Run a 2D-NOESY NMR.[1] If you see a correlation (cross-peak) between the N-Methyl group and the C4-H proton, you have the 1,5-isomer (the desired one).[1] If the N-Methyl correlates with the side-chain, it might be the 1,3-isomer.[1]
-
Fix: Use a shallower gradient on your column (e.g., 0.5% MeOH increase per minute) or switch to C18 HPLC.[1][2]
-
Q2: My product turned pink/brown after sitting on the bench.
-
Answer: Aminopyrazoles are electron-rich and prone to air oxidation.[1]
-
Fix: Store the free base under Argon at -20°C. Converting it to the HCl salt (Protocol C) will stabilize it significantly against oxidation.[1]
-
Q3: Can I use distillation?
Summary Visualization: Purification Decision Tree
Caption: Decision matrix for selecting the appropriate purification tier based on physical state and impurity type.
References
-
Regioselective Synthesis of Aminopyrazoles
-
Purification of Secondary Amines
-
General Pyrazole Properties
-
Chromatography of Basic Heterocycles
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
- 5. PubChemLite - 1,5-dimethyl-1h-pyrazol-3-amine (C5H9N3) [pubchemlite.lcsb.uni.lu]
- 6. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Temperature for Pyrazole Amine Formation
Welcome to the technical support center dedicated to the synthesis of pyrazole amines. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic routes. Here, we provide in-depth, field-proven insights into one of the most critical parameters in your reaction: temperature . We will move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and optimize your syntheses with confidence.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature so critical in pyrazole amine synthesis?
A: Reaction temperature is a primary driver of both reaction rate and selectivity. For pyrazole amine formation, it directly influences:
-
Rate of Reaction: Most reactions accelerate at higher temperatures, but this is not always beneficial. The goal is an optimal rate that completes the reaction in a reasonable timeframe without compromising yield or purity.
-
Product Stability: Both starting materials (especially substituted hydrazines) and the final pyrazole amine product can be thermally labile.[1] Excessive heat can lead to degradation, reducing overall yield.
-
Side Reaction Pathways: Undesired side reactions, such as dimerization, polymerization, or alternative cyclizations, often have higher activation energies than the desired reaction.[1] Increasing the temperature can provide the necessary energy to activate these pathways, leading to a complex mixture of products.
-
Regioselectivity: In syntheses involving unsymmetrical starting materials (e.g., an unsymmetrical 1,3-diketone), temperature can influence the ratio of regioisomers formed by favoring either the kinetically or thermodynamically controlled product.[1]
Q2: I'm not getting any product. Should I just increase the temperature?
A: While insufficient temperature is a common reason for low or no conversion, it's not the only one. Before increasing the heat, which can risk decomposition, verify the following:
-
Purity of Starting Materials: Impurities in your hydrazine or dicarbonyl compound can inhibit the reaction.[2] Hydrazine and its derivatives, in particular, can degrade over time.[1]
-
Catalyst Activity (if applicable): For catalyzed reactions like the Buchwald-Hartwig amination, the catalyst may be inactive.[3] Ensure you are using a reliable precatalyst or that the active Pd(0) species is forming correctly.
-
Correct Stoichiometry and Reagents: Double-check that all reagents were added in the correct order and amounts.
If these factors are ruled out, a systematic increase in temperature is a logical next step. Monitor the reaction closely by TLC or LC-MS as you incrementally raise the temperature (e.g., in 10-20 °C intervals).[4]
Q3: What is a good starting temperature for my specific pyrazole amine synthesis?
A: The optimal starting temperature depends heavily on the chosen synthetic route. The table below provides general guidelines for common methods. Always consult the literature for protocols involving substrates similar to your own.
| Synthesis Method | Common Starting Materials | Typical Solvents | Typical Temperature Range | Key Considerations |
| Knorr-Type Cyclocondensation | Hydrazine derivative + 1,3-Diketone | Ethanol, Acetic Acid | Room Temp to Reflux (80 °C) | Can be exothermic; monitor upon hydrazine addition.[5] Acid catalysis often allows for lower temperatures.[6] |
| From β-Ketonitriles | Hydrazine derivative + β-Ketonitrile | Ethanol, DMF, NMP | Room Temp to 100 °C | Formation of a stable hydrazone intermediate may require heating to facilitate the final cyclization step.[1] |
| Buchwald-Hartwig Amination | Halopyrazole + Amine | Toluene, Dioxane, DMF | 80 °C to 120 °C | Catalyst and ligand stability are crucial.[3] Microwave heating can be used to shorten reaction times.[7] |
| From α,β-Unsaturated Ketones | Hydrazine derivative + α,β-Unsaturated Ketone | Ethanol, Ethylene Glycol | Room Temp to 60 °C | Often proceeds via a pyrazoline intermediate which is then oxidized (sometimes in situ) to the pyrazole.[6][8] |
Troubleshooting Guide: When Experiments Go Wrong
This section addresses specific issues you may encounter. We provide a logical workflow to diagnose the problem and suggest temperature-based optimization strategies.
Problem 1: Low or No Product Yield
Your reaction has run for the expected duration, but analysis (TLC, LC-MS) shows a large amount of unreacted starting material and little to no desired product.
Caption: Troubleshooting workflow for low reaction yield.
-
Potential Cause: Insufficient Thermal Energy
-
The "Why": Many chemical reactions, particularly the cyclization and dehydration steps in pyrazole synthesis, have a significant energy barrier (activation energy).[9] If the reaction temperature is too low, the molecules lack the kinetic energy to overcome this barrier, and the reaction will not proceed at an appreciable rate.
-
Solution: After verifying your reagents, incrementally increase the reaction temperature. For example, if a reaction in toluene (b.p. 111 °C) shows no progress at 80 °C, increase the temperature to 100 °C and monitor for another few hours. Some reactions may require reflux conditions to proceed to completion.[10] For instance, Xu et al. found that for a silver-catalyzed synthesis of trifluoromethylated pyrazoles, increasing the temperature from room temperature to 60 °C improved the product yield.[8]
-
-
Potential Cause: Thermal Degradation at Elevated Temperatures
-
The "Why": Conversely, if you observe the disappearance of starting material without the formation of the desired product, your compounds may be decomposing. This is often accompanied by the reaction mixture turning dark or forming insoluble tars. High temperatures can break sensitive bonds in your starting materials or the pyrazole product itself.[1]
-
Solution: If you suspect degradation, immediately attempt the reaction at a lower temperature. For some sensitive substrates, reactions may need to be run at room temperature for a longer period (24-48 hours) or even at 0 °C.[11] If a lower temperature stalls the reaction, consider screening for a more active catalyst that can promote the reaction under milder conditions.[2][8]
-
Problem 2: Formation of Impurities and Side Products
Your reaction yields the desired product, but it is contaminated with significant amounts of impurities, making purification difficult and lowering the isolated yield.
-
Potential Cause: Activation of Alternative Reaction Pathways
-
The "Why": High temperatures can provide sufficient energy to overcome the activation barriers of competing side reactions.[1] For example, in the condensation of a hydrazine with a β-ketonitrile, high heat might favor hydrolysis of the nitrile group if water is present, or lead to other undesired cyclizations.[1]
-
Solution: Lowering the reaction temperature is the most direct way to address this. By providing just enough energy for the desired reaction (which typically has the lowest activation energy), you can often minimize the formation of side products. Run a temperature optimization study, starting from a lower temperature and analyzing the product distribution at each step.
-
-
Potential Cause: Catalyst-Mediated Side Reactions
-
The "Why": In metal-catalyzed reactions like the Buchwald-Hartwig amination, excessive heat can sometimes promote side reactions like hydrodehalogenation (where the halide is replaced by a hydrogen) or homocoupling of the starting materials.[3]
-
Solution: Optimize the temperature carefully. It has been shown that for many Buchwald-Hartwig reactions, an optimal temperature exists (e.g., 80-100 °C) where the desired C-N coupling is efficient, but side reactions are minimized.[12][13] Exceeding this temperature may not improve the rate but will increase impurity formation.
-
Experimental Protocols
Protocol 1: General Temperature Optimization Study
This protocol provides a framework for systematically optimizing the reaction temperature for a generic pyrazole amine synthesis.
-
Setup: Prepare 3-5 identical reaction vials with a magnetic stir bar. Ensure all glassware is oven-dried.
-
Reagent Addition: Under an inert atmosphere (if required), add your starting materials (e.g., halopyrazole, amine), catalyst, ligand, and base to each vial.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial.
-
Temperature Gradient: Place each vial in a separate well of a pre-heated heating block set to different temperatures. A good starting range could be 60 °C, 80 °C, 100 °C, and 120 °C (ensure the temperature does not exceed the boiling point of the solvent unless using sealed pressure vessels).
-
Monitoring: After a set time (e.g., 2 hours), carefully take a small aliquot from each reaction. Quench the aliquot and analyze by TLC and/or LC-MS to assess the relative amounts of starting material, product, and any major byproducts.
-
Analysis: Continue monitoring at regular intervals (e.g., 4h, 8h, 16h). Identify the temperature that provides the best conversion to the desired product with the cleanest profile in a reasonable amount of time. This will be your optimal temperature.
The classical synthesis of a pyrazole ring involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. The reaction proceeds through a hydrazone or enamine-hydrazone intermediate, followed by a critical, often rate-limiting, intramolecular cyclization and dehydration step. Temperature plays a key role in driving this final, energy-intensive dehydration to form the aromatic pyrazole ring.
Caption: Simplified mechanism for Knorr-type pyrazole synthesis.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. real-j.mtak.hu [real-j.mtak.hu]
- 11. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. researchgate.net [researchgate.net]
troubleshooting low purity in N-isobutyl pyrazole synthesis
Topic: Troubleshooting Low Purity in N-Isobutyl Pyrazole Synthesis Role: Senior Application Scientist Format: Technical Support Center Guide
Ticket ID: N-ISO-PYR-404 | Status: Open Assigned Specialist: Senior Application Scientist
Welcome to the Technical Support Center. You are likely here because your synthesis of 1-isobutyl-1H-pyrazole (or its substituted derivatives) has yielded a mixture containing unreacted starting material, elimination byproducts, or regioisomers.
The synthesis of N-isobutyl pyrazoles presents a specific "perfect storm" of organic chemistry challenges: the steric hindrance of the isobutyl group clashes with the nucleophilicity of the pyrazole, often leading to elimination (E2) rather than substitution (SN2).
This guide ignores generic advice. We will troubleshoot the specific mechanistic failures of this reaction and provide self-validating protocols to fix them.
🟢 PART 1: Diagnostic Triage
Analyze your crude NMR/GC-MS against these known failure modes.
| Symptom (Observation) | Root Cause (Mechanism) | The "Why" (Chemical Logic) |
| Low Yield + Olefin Peaks (4.6-4.8 ppm in ¹H NMR) | E2 Elimination | Isobutyl bromide is |
| Doublets in Aliphatic Region (Split peaks) | Regioisomerism | If your pyrazole has a substituent (e.g., 3-methyl), N1 and N2 alkylation are not equivalent. You have a mixture of 1,3- and 1,5-isomers. |
| Broad Peak > 10 ppm | Pyrazolium Salt | Over-alkylation. The product (N-alkyl pyrazole) is still nucleophilic enough to react again with excess alkyl halide. |
| Low Conversion (Recovered SM) | "Isobutyl Wall" | The isobutyl group is sterically hindered. Standard SN2 conditions (RT, weak base) are too slow; heating triggers E2. |
🟡 PART 2: The "Isobutyl Paradox" (Elimination vs. Substitution)
The Core Problem: You are trying to force a nucleophile (pyrazole) onto a sterically hindered primary carbon. The Fix: You must decouple deprotonation from alkylation or change the mechanism entirely.
Protocol A: The Optimized Base Method (Cesium Effect)
Use this if you must use Isobutyl Bromide/Iodide.
Why it works: Cesium Carbonate (Cs₂CO₃) is soluble in DMF/DMSO. The large Cesium cation coordinates with the halide leaving group and the pyrazole anion, creating a "loose ion pair" that increases nucleophilicity without the extreme basicity of NaH (which drives elimination).
Step-by-Step:
-
Solvent: Anhydrous DMF (Dimethylformamide) or NMP. Do not use THF (too slow).
-
Stoichiometry: 1.0 eq Pyrazole : 1.1 eq Isobutyl Bromide : 2.0 eq Cs₂CO₃.
-
Temperature: Heat to 60-70°C .
-
Critical Check: Do not exceed 80°C. Above this, E2 elimination of isobutyl bromide becomes the dominant pathway.
-
-
Additives: Add 0.1 eq NaI (Sodium Iodide) . This generates isobutyl iodide in situ (Finkelstein reaction), which is a better electrophile than the bromide, speeding up SN2 relative to E2.
Protocol B: The Mitsunobu Route (The "Nuclear Option")
Use this if Protocol A fails or if purity is paramount.
Why it works: This bypasses the alkyl halide entirely. It activates the alcohol (isobutanol) oxygen, turning it into a leaving group that is displaced specifically by the pyrazole nitrogen. Since there is no strong base, elimination to isobutylene is virtually eliminated.
Step-by-Step:
-
Reagents: Pyrazole (1.0 eq), Isobutanol (1.2 eq), PPh₃ (1.2 eq).
-
Solvent: Anhydrous THF or Toluene (0.2 M concentration).
-
Addition: Cool to 0°C. Add DIAD or DEAD (1.2 eq) dropwise.
-
Workup: The byproduct is triphenylphosphine oxide (TPPO).
-
Purification Hack: Use a 1:1 Hexane:Ether precipitation step to crash out most TPPO before column chromatography.
-
🔴 PART 3: The Regioselectivity Trap
Context: If your starting pyrazole is substituted (e.g., 3-methylpyrazole), N-alkylation will produce two isomers:
-
Isomer A (Less Hindered): 1-isobutyl-3-methylpyrazole (Thermodynamic).
-
Isomer B (More Hindered): 1-isobutyl-5-methylpyrazole (Kinetic/Steric clash).
Control Strategy:
-
To favor Isomer A (Steric Control): Use bulky conditions. KOtBu in tBuOH . The bulky base and solvent enforce steric repulsion, favoring the attack by the less hindered Nitrogen (N1).
-
To favor Isomer B (Chelation Control): Use MgBr₂ or ZnCl₂ additives. The metal coordinates between the pyrazole nitrogen and the adjacent substituent (if it has lone pairs, like an ester or ketone), directing alkylation to the more hindered side (N2).
🔵 PART 4: Visualization of Failure Modes
The following diagram illustrates the competitive pathways. Note how "Heating" without careful base selection leads to the "Dead End" of elimination.
Figure 1: Mechanistic competition in N-alkylation. Green paths denote desired outcomes; red paths denote common failure modes.
🟣 PART 5: Purification & FAQ
Purification Protocol (Distillation vs. Chromatography)
Because 1-isobutylpyrazole has a boiling point significantly higher than the starting materials but close to potential isomers, separation is critical.[1]
-
Vacuum Distillation (For >5g scale):
-
Boiling Point: 1-isobutyl-1H-pyrazole boils at approx. 180-188°C (atm) .
-
Recommendation: Do not distill at atmospheric pressure (decomposition risk). Distill at 10-15 mmHg where the b.p. will drop to ~75-85°C .
-
Azeotrope Warning: Pyrazoles often form azeotropes with water. Dry your organic layer thoroughly (Na₂SO₄) before attempting distillation.
-
-
Chromatography (For High Purity):
-
Stationary Phase: Silica Gel (40-63 µm).
-
Mobile Phase: Hexane/Ethyl Acetate gradient (Start 95:5, ramp to 80:20).
-
Tailing Issues: Pyrazoles are basic and streak on silica. Add 1% Triethylamine (TEA) to your mobile phase to sharpen the peaks.
-
Frequently Asked Questions (FAQ)
Q: Why is my reaction turning black? A: This is likely polymerization of isobutylene (the elimination byproduct) or oxidation of the pyrazole if using NaH in non-dry solvents. Switch to the Mitsunobu conditions (Protocol B) to avoid strong bases and high temps.
Q: I see two spots on TLC that are very close together. What are they? A: If you are using a substituted pyrazole, these are the 1,3- and 1,5-regioisomers.[2] They are very difficult to separate by distillation.[2] Use Flash Chromatography with a shallow gradient (e.g., 0.5% increase in polarity per minute) or crystallize the HCl salt (dissolve oil in ether, bubble HCl gas). The isomers often have vastly different melting points as salts.
Q: Can I use Phase Transfer Catalysis (PTC)? A: Yes. Use 50% NaOH (aq) , Toluene, and TBAB (Tetrabutylammonium bromide) (5 mol%). This works well because the isobutyl bromide stays in the organic phase, protecting it from the bulk hydroxide (reducing E2), while the "naked" pyrazole anion is shuttled into the organic phase to react.
📚 References
-
Alkylation Mechanisms & Regioselectivity:
-
Title: Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
-
Source:The Journal of Organic Chemistry (2017).
-
Link:[Link]
-
-
Mitsunobu Reaction for Hindered Alcohols:
-
Phase Transfer Catalysis in Pyrazoles:
-
Title: Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent.
-
Source:Synthetic Communications (1990).
-
Link:[Link]
-
Sources
Validation & Comparative
1H NMR Spectrum Analysis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine: A Comparative Analytical Guide
For drug development professionals, the precise structural verification of pyrazole derivatives is critical due to their ubiquitous presence in modern pharmacophores. This guide objectively compares analytical approaches—specifically solvent selection and magnetic field strength—for the robust ¹H NMR characterization of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine.
Structural Deconstruction & Expected Chemical Shifts
The target molecule features a 1,5-dimethylpyrazole core with a secondary isobutyl-substituted amine at the C3 position. Understanding the causality behind its spectral profile is the first step in structural validation:
-
N1-CH₃ and C5-CH₃ : These present as two distinct singlets. The N1-methyl is typically more deshielded (~3.6 ppm) due to the direct attachment to the electronegative nitrogen, while the C5-methyl appears further upfield (~2.1 ppm).
-
C4-H : The pyrazole C4 proton is highly shielded compared to typical aromatic protons, presenting as a sharp singlet (~5.3–5.5 ppm), a well-documented characteristic of [1].
-
C3-NH-Isobutyl : The exocyclic amine introduces an exchangeable proton and an aliphatic side chain. The isobutyl group presents a classic splitting pattern: a doublet for the -CH₂- (~2.8 ppm), a complex multiplet for the -CH- (~1.8 ppm), and a doublet integrating to 6H for the two terminal methyl groups (~0.9 ppm).
Comparative Analysis 1: Solvent Effects (CDCl₃ vs. DMSO-d₆)
The choice of deuterated solvent fundamentally alters the spectral profile, particularly for the exocyclic secondary amine. This phenomenon is driven by the differing hydrogen-bonding capabilities of the solvents.
-
CDCl₃ (Non-polar) : In CDCl₃, the amine proton (N-H) is subject to rapid intermolecular exchange. Consequently, its chemical shift is highly concentration- and temperature-dependent, often appearing as a broad, featureless hump between 3.0 and 4.0 ppm. While CDCl₃ is excellent for resolving the aliphatic isobutyl signals, it provides little structural information about the amine itself.
-
DMSO-d₆ (Polar Aprotic, Strong H-bond Acceptor) : DMSO strongly hydrogen-bonds with the N-H proton, effectively "locking" it and significantly slowing down the exchange rate. As demonstrated in comprehensive, this causes a pronounced downfield shift (often >1.0 ppm compared to CDCl₃) and sharpens the signal[2]. In highly anhydrous DMSO-d₆, one may even observe scalar coupling (³J) between the N-H proton and the adjacent -CH₂- group of the isobutyl chain, providing definitive proof of connectivity.
Comparative Analysis 2: Field Strength (400 MHz vs. 600 MHz)
While 400 MHz is the industry workhorse, 600 MHz offers critical advantages for molecules with complex aliphatic side chains.
-
400 MHz : The chemical shift difference (Δν) between the -CH₂- and -CH- protons of the isobutyl group is relatively small. At 400 MHz, this can lead to second-order effects (the "roof effect"), where the intensities of the multiplet peaks are skewed, complicating precise integration.
-
600 MHz : The higher magnetic field strength increases Δν while the scalar coupling constant (J) remains static. This pushes the spin system closer to the first-order limit (Δν/J > 10), yielding symmetrical, easily interpretable multiplets and superior signal-to-noise (S/N) ratios, ensuring a self-validating quantitative analysis.
Quantitative Data Presentation
The following table summarizes the predicted ¹H NMR chemical shifts and multiplicities for N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine, highlighting the solvent-induced variations.
| Proton Environment | Position | Expected Multiplicity | CDCl₃ Shift (ppm) | DMSO-d₆ Shift (ppm) |
| N-CH₃ | N1 | Singlet (3H) | ~3.65 | ~3.55 |
| C-CH₃ | C5 | Singlet (3H) | ~2.20 | ~2.10 |
| Pyrazole C-H | C4 | Singlet (1H) | ~5.30 | ~5.45 |
| N-H (Amine) | C3-NH | Broad Singlet (1H) | ~3.50 (variable) | ~4.80 (broad/triplet) |
| Isobutyl -CH₂- | N-CH₂ | Doublet (2H) | ~2.90 | ~2.80 |
| Isobutyl -CH- | CH | Multiplet (1H) | ~1.85 | ~1.75 |
| Isobutyl -CH₃ | 2x CH₃ | Doublet (6H) | ~0.95 | ~0.90 |
Standardized Experimental Protocol
To ensure a self-validating system, the following protocol must be strictly adhered to for reproducible structural elucidation, aligning with established [3].
-
Sample Preparation : Weigh exactly 10–15 mg of highly purified N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine.
-
Solvent Addition : Dissolve the sample in 0.6 mL of anhydrous deuterated solvent (CDCl₃ containing 0.03% v/v TMS, or DMSO-d₆). Ensure complete dissolution using a vortex mixer.
-
Filtration : Filter the solution through a glass wool plug into a standard 5 mm NMR tube to remove any undissolved particulates that could distort magnetic field homogeneity.
-
Acquisition Parameters : Insert the sample into the spectrometer (400 MHz or 600 MHz). Tune and match the probe, lock onto the deuterium signal, and shim the magnet to achieve a baseline resolution of <0.5 Hz on the TMS peak.
-
Pulse Sequence : Acquire a standard 1D ¹H spectrum using a 30° pulse angle, a relaxation delay (D1) of at least 5 times the longest T1 relaxation time (typically 2-3 seconds for small molecules), and a minimum of 16 scans to ensure a high S/N ratio.
-
Processing : Apply a Fourier transform, perform manual phase correction, and apply a polynomial baseline correction. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ quintet at 2.50 ppm) or internal TMS at 0.00 ppm.
Analytical Workflow Visualization
Logical workflow for standardized 1H NMR analysis and structural elucidation.
References
-
Abraham, R. J., et al. "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 2006. URL: [Link]
-
Sawant, S. D., et al. "Direct N-heterocyclization of hydrazines to access styrylated pyrazoles." The Royal Society of Chemistry, 2018. URL: [Link]
Sources
mass spectrometry fragmentation of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Comparative Mass Spectrometry Fragmentation Guide: N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
As pyrazole-based scaffolds continue to dominate modern pharmacophores—ranging from kinase inhibitors to anti-inflammatory agents—the precise analytical characterization of these molecules is critical. For drug metabolism and pharmacokinetics (DMPK) professionals, understanding the gas-phase fragmentation behavior of compounds like N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (Exact Mass: 167.1422 Da) is essential for structural elucidation, metabolite identification, and the development of robust quantitative assays.
This guide provides an authoritative comparison of mass spectrometry (MS) platforms for analyzing this compound, detailing the underlying fragmentation mechanisms, and outlining a self-validating experimental protocol.
Mechanistic Fragmentation Pathways (The "Why")
To design a highly sensitive and specific MS assay, we must first understand the causality behind the molecule's fragmentation. Under Electrospray Ionization (ESI+), N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine readily protonates at the exocyclic amine or the pyrazole nitrogen to yield a stable precursor ion
Upon collisional activation, the molecule undergoes a predictable, energy-dependent fragmentation cascade:
-
Primary Cleavage (Low Collision Energy, ~15-20 eV): The most labile bond is the N-alkyl linkage. The molecule undergoes a characteristic neutral loss of isobutylene (56.0626 Da). This rearrangement is energetically favorable because it expels a stable neutral alkene while leaving a highly stabilized, conjugated protonated core (1,5-dimethyl-1H-pyrazol-3-amine) at m/z 112.0875 .
-
Secondary Cleavage (Moderate to High Collision Energy, ~25-40 eV): Once the alkyl chain is lost, the pyrazole ring requires higher energy to fracture. The core undergoes the loss of a methyl radical (•CH₃, 15.0235 Da) to form a radical cation at m/z 97.0640 . The formation of radical cations from pyrazole derivatives under CID is a well-documented gas-phase phenomenon[1].
-
Ring Opening (High Collision Energy, >45 eV): At elevated energies, the pyrazole ring shatters, typically resulting in the neutral loss of acetonitrile (CH₃CN) to yield an azete-like fragment at m/z 71.0610 [2]. Additionally, extreme collision energies (e.g., 60 eV) can force the cleavage of the pyrazole-bound methyl groups [3].
CID fragmentation pathway of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine.
Platform Comparison: QqQ vs. Q-TOF vs. Orbitrap
Selecting the right MS platform depends entirely on the analytical goal: absolute quantification requires maximum duty cycle and sensitivity, whereas metabolite identification demands high mass accuracy and resolution.
Table 1: Performance Comparison of MS Platforms for Pyrazole Analysis
| Feature / Platform | Triple Quadrupole (QqQ) | Quadrupole Time-of-Flight (Q-TOF) | Orbitrap (HRMS) |
| Primary Application | High-throughput DMPK quantification | Metabolite ID & Structural elucidation | High-resolution impurity profiling |
| Fragmentation Method | Resonant CID (Argon/Nitrogen) | Resonant CID (Nitrogen) | Higher-energy C-trap Dissociation (HCD) |
| Mass Accuracy | Nominal (~0.1 Da) | Sub-ppm (< 2 ppm) | Ultra-high (< 1 ppm) |
| Sensitivity (LOD) | Sub-ng/mL (Excellent) | ng/mL (Good) | ng/mL (Good) |
| Analyte Behavior | Dominant m/z 112.09 fragment | Resolves isobaric interferences | HCD yields higher abundance of m/z 71.06 |
Strategic Insight: While QqQ platforms are the gold standard for targeted MRM (Multiple Reaction Monitoring), they cannot distinguish between the loss of isobutylene (-56.0626 Da) and a nominally isobaric loss (e.g., two carbon monoxides or other structural isomers). If matrix interferences are suspected, orthogonal validation using a Q-TOF or Orbitrap is mandatory to confirm the exact mass defect.
Quantitative Data & Diagnostic Ions
For targeted assay development, the following exact masses and optimized collision energies should be programmed into the MS method.
Table 2: Diagnostic Fragment Ions and Optimized Parameters
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Formula of Fragment | Optimal CE (eV) | Relative Abundance |
| 168.1501 | 112.0875 | Isobutylene (56.06 Da) | C₅H₁₀N₃⁺ | 18 | 100% (Quantifier) |
| 168.1501 | 97.0640 | Alkyl + •CH₃ (71.08 Da) | C₄H₇N₃⁺• | 32 | 45% (Qualifier 1) |
| 168.1501 | 71.0610 | Alkyl + CH₃CN (97.08 Da) | C₃H₇N₂⁺ | 45 | 15% (Qualifier 2) |
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, an analytical protocol must be self-validating. This means the method inherently flags its own failures (e.g., matrix effects, ion suppression, or co-eluting interferences) without requiring post-run subjective interpretation.
Step-by-Step Methodology: LC-MS/MS Workflow
-
Reagent Preparation & Spiking: Prepare a stable-isotope-labeled internal standard (SIL-IS), ideally a ¹³C₃ or ²H₉ labeled analog of the pyrazole. Spike the SIL-IS into all blanks, calibrators, and unknown samples at a constant concentration (e.g., 50 ng/mL).
-
Sample Extraction (Protein Precipitation): To 50 µL of plasma, add 150 µL of ice-cold Acetonitrile containing the SIL-IS. Vortex for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer 100 µL of the supernatant to an autosampler vial.
-
Chromatographic Separation:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
-
-
MS/MS Optimization: Operate the MS in ESI+ mode. Set the capillary voltage to 3.0 kV and the source temperature to 350°C. Monitor the transitions 168.15 → 112.09 (Quantifier) and 168.15 → 97.06 (Qualifier).
-
The Self-Validation Logic (Data Processing): Program the processing software to calculate the Qualifier/Quantifier Ion Ratio . For this compound, the 97.06/112.09 ratio should be approximately 0.45. If the ratio in an unknown sample deviates by >15% from the calibration standards, the system must automatically flag the sample for co-eluting isobaric interference.
Self-validating LC-MS/MS analytical workflow for pyrazole quantification.
References
- Source: PubMed / National Institutes of Health (NIH)
- Title: Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry Source: ResearchGate URL
- Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: MDPI URL
A Comparative Guide to the Bioactivity of Isobutyl vs. Methyl Substituted Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the pyrazole scaffold stands out as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2][3] Its versatility allows for extensive functionalization, enabling the fine-tuning of biological activity. Among the various possible substitutions, the choice of alkyl groups can significantly impact a compound's potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth technical comparison of the bioactivity of isobutyl- versus methyl-substituted pyrazoles, offering insights grounded in experimental data and structure-activity relationship (SAR) principles to inform rational drug design.
The Influence of Alkyl Substituents on Pyrazole Bioactivity: A Tale of Two Groups
The seemingly subtle difference between a methyl (-CH₃) and an isobutyl (-CH₂CH(CH₃)₂) group can lead to profound changes in a molecule's interaction with its biological target. These differences primarily stem from variations in size, lipophilicity, and steric hindrance.
-
Methyl Group: A small, relatively lipophilic group that can fit into tight binding pockets. It can participate in hydrophobic interactions and, due to its minimal steric bulk, often allows for a greater degree of conformational freedom for the parent molecule.
-
Isobutyl Group: A larger, more lipophilic, and branched alkyl group. Its increased size can lead to greater van der Waals interactions within a binding pocket, potentially increasing affinity. However, its steric bulk can also be detrimental if the binding site is constrained, leading to a decrease in activity. The branched nature of the isobutyl group can also influence the molecule's metabolic stability.
Comparative Analysis of Biological Activities
Anticancer Activity
Methyl-substituted pyrazoles have been extensively investigated as anticancer agents, particularly as kinase inhibitors targeting signaling pathways crucial for cancer cell proliferation and survival.[4][5][6]
Table 1: Anticancer Activity of Selected Methyl-Substituted Pyrazole Derivatives
| Compound ID | Target/Assay | Cell Line | Activity (IC₅₀/GI₅₀) | Reference |
| PYZ-1 | EGFR Kinase Inhibition | - | 0.05 µM | [4] |
| PYZ-2 | VEGFR-2 Kinase Inhibition | - | 0.03 µM | [4] |
| PYZ-3 | Cytotoxicity (MTT Assay) | HT-29 (Colon) | 1.51 µM | [7] |
| PYZ-4 | Cytotoxicity (MTT Assay) | MCF-7 (Breast) | 7.68 µM | [7] |
| 7k | Antiproliferative Activity | SGC-7901 (Gastric) | 0.076 µM | [8] |
| 12d | Antiproliferative Activity | A2780 (Ovarian) | Data not specified | [9] |
Conversely, data on isobutyl-substituted pyrazoles in anticancer research is less common. However, studies on other alkyl-substituted pyrazoles suggest that bulkier groups can be well-tolerated and even beneficial in certain contexts. For instance, a study on 3-alkyl-1,5-diaryl-1H-pyrazoles as combretastatin A-4 analogues found that various alkyl groups at the 3-position were compatible with potent antiproliferative activity.[8] This suggests that an isobutyl group could potentially occupy a hydrophobic pocket in the target protein, such as the colchicine binding site of tubulin, leading to potent anticancer effects.
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a common feature in many antimicrobial and antifungal agents.[2][10][11] The nature of the alkyl substituent can influence the compound's ability to penetrate microbial cell walls and interact with essential enzymes.
Table 2: Antimicrobial and Antifungal Activity of Selected Methyl-Substituted Pyrazole Derivatives
| Compound ID | Organism | Activity (MIC/EC₅₀) | Reference |
| PYZ-5 | Valsa mali (fungus) | 0.64 mg/L (EC₅₀) | [12] |
| PYZ-6 | Pseudomonas syringae pv. actinidiae (bacterium) | 1.56 mg/L (MIC₉₀) | [12] |
| 9m | Colletotrichum orbiculare (fungus) | 5.50 µg/mL (EC₅₀) | [13] |
| 7ai | Rhizoctonia solani (fungus) | 0.37 µg/mL (EC₅₀) | [14] |
While specific data for isobutyl-pyrazoles in antimicrobial studies is limited, the general principles of SAR suggest that the increased lipophilicity of an isobutyl group could enhance membrane permeability, a crucial factor for antimicrobial activity. However, steric hindrance might also prevent the molecule from reaching its intracellular target.
Anti-inflammatory Activity
A significant number of pyrazole derivatives exhibit potent anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.[5][15] Celecoxib, a well-known selective COX-2 inhibitor, features a trifluoromethyl group on its pyrazole ring, highlighting the importance of substituents in this class of drugs. Methyl-substituted pyrazoles have also shown significant anti-inflammatory effects in various models.[5]
The larger isobutyl group could potentially form more extensive hydrophobic interactions within the active site of COX enzymes, which might lead to enhanced inhibitory activity. However, the precise fit within the enzyme's binding pocket would be critical.
Structure-Activity Relationship (SAR) Insights
The available data, while not a direct comparison, allows for the formulation of key SAR insights:
-
Hydrophobic Interactions: The lipophilicity of the alkyl substituent plays a crucial role. The more lipophilic isobutyl group may lead to stronger hydrophobic interactions with the target protein, which can translate to higher potency, provided there is sufficient space in the binding pocket.
-
Steric Factors: The larger size and branched nature of the isobutyl group introduce steric constraints. In targets with narrow binding clefts, a smaller methyl group is likely to be more favorable. Conversely, a larger pocket might accommodate an isobutyl group, leading to enhanced binding through increased van der Waals contacts.
-
Metabolic Stability: The branching of the isobutyl group can influence metabolic stability. It may be less susceptible to certain metabolic transformations compared to a simple methyl group, potentially leading to a longer half-life in vivo.
The logical relationship between substituent choice and bioactivity can be visualized as a decision-making workflow for a medicinal chemist.
Caption: Logical workflow for selecting alkyl substituents in pyrazole drug design.
Experimental Protocols
To facilitate further research in this area, detailed protocols for key bioactivity assays are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Protocol 2: In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
This protocol provides a general framework for assessing the inhibitory activity of pyrazole derivatives against a specific enzyme.
Materials:
-
Purified target enzyme (e.g., recombinant kinase)
-
Specific substrate for the enzyme
-
ATP (for kinase assays)
-
Assay buffer (optimized for the specific enzyme)
-
Test compounds (isobutyl- and methyl-substituted pyrazoles)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer or appropriate plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.
-
Reaction Setup: In a multi-well plate, add the assay buffer, the test compound, and the enzyme. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound-enzyme binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture.
-
Incubation: Incubate the reaction for a specific time at the optimal temperature for the enzyme.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the luminescence, fluorescence, or absorbance signal using a plate reader.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
The choice between an isobutyl and a methyl substituent on a pyrazole scaffold is a critical decision in drug design that can significantly alter the bioactivity of a molecule. While methyl-substituted pyrazoles are more extensively studied and have demonstrated broad-spectrum activities, the potential of isobutyl-substituted analogs should not be overlooked. The increased lipophilicity and steric bulk of the isobutyl group offer opportunities for enhanced hydrophobic interactions and improved metabolic stability. However, these same properties can be detrimental if the target's binding site is sterically constrained.
The lack of direct comparative studies highlights a gap in the current literature and underscores the need for future research to systematically evaluate the impact of different alkyl substituents on the bioactivity of pyrazole derivatives. The experimental protocols provided in this guide offer a starting point for researchers to conduct such comparative analyses, which will undoubtedly contribute to a deeper understanding of the structure-activity relationships of this important class of heterocyclic compounds and facilitate the development of more effective and selective therapeutic agents.
References
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- Graindorge, E., et al. (2012). Evidence of the in vitro genotoxicity of methyl-pyrazole pesticides in human cells. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 748(1-2), 86-93.
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- Li, Y., et al. (2024). Synthesis and Evaluation of Novel 1-Methyl-1H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. Journal of Agricultural and Food Chemistry.
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- El-Sayed, M. A. A., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Advances, 14(30), 21564-21583.
- S. S, S., & P, A. (2016). Pyrazole Based Inhibitors against Enzymes of Staphylococcus aureus. Journal of Computer Science & Systems Biology, 9(4).
- Kłys, A., et al. (2015). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines mcf7 and mda-mb-231. Postepy higieny i medycyny doswiadczalnej, 69, 105-114.
- Sun, J., et al. (2000). Pyrazole Ligands: Structure−Affinity/Activity Relationships and Estrogen Receptor-α-Selective Agonists. Journal of Medicinal Chemistry, 43(24), 4691-4705.
- Kavitha, S., et al. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of the Saudi Chemical Society, 18(6), 1036-1043.
- Popa, M., et al. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 31(3), 890.
- El-Metwally, A. M., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Molecules, 29(9), 2004.
- Reddy, C. D., et al. (2011). Synthesis and antimicrobial activity of some novel pyrazoles. Der Pharma Chemica, 3(6), 460-466.
- Lesyk, R., & Zimenkovsky, B. (2016). Synthetic approaches, structure activity relationship and biological applications for pharmacologically attractive pyrazole/pyrazoline–thiazolidine-based hybrids. RSC Advances, 6(10), 8199-8226.
- Xu, Q., et al. (2015). Synthesis and Biological Evaluation of 3-Alkyl-1,5-Diaryl-1H-Pyrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative Activity. PLoS ONE, 10(6), e0128710.
- Daszkiewicz, M., et al. (2021).
- Al-Hourani, B. J., et al. (2024). Synthesis and biological evaluation of novel pyrazole scaffold. Journal of Pharmaceutical and Applied Chemistry, 10(1), 1-6.
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- Brullo, C., et al. (2011). Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. European Journal of Medicinal Chemistry, 46(11), 5671-5680.
- Radi, S., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. Medicinal Chemistry Research, 20(8), 1256-1261.
- Abd El-Wahab, A. H. F. (2019). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Journal of the Chinese Chemical Society, 66(3), 305-312.
- Asaba, K., et al. (2021). Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorganic & Medicinal Chemistry Letters, 41, 127996.
- Hibot, A., et al. (2021).
- Shaaban, O. G., et al. (2021). Synthesis, cytotoxicity of some pyrazoles and pyrazolo[1,5-a]pyrimidines bearing benzothiazole moiety and investigation of their mechanism of action. Bioorganic Chemistry, 116, 105345.
- Bonesi, M., et al. (2010). Angiotensin converting enzyme-inhibitory activity. Current status of pyrazole and its biological activities, 2(3), 159-166.
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- Kumar, A., et al. (2022). Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. Journal of the Indian Chemical Society, 99(6), 100481.
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- Al-Majidi, S. M. K., et al. (2024). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 29(3), 696.
- Ragab, F. A. F., et al. (2022).
- Kumar, A., & Sharma, S. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Current Drug Discovery Technologies, 19(2), 1-21.
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- Mohammed, M. J., et al. (2019). Synthesis and biological activity evaluation of some new pyrazole derivatives. Research Journal of Pharmacy and Technology, 12(4), 1645-1650.
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- Abdel-Aziz, M., et al. (2022). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 12(28), 18055-18072.
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structure-activity relationship (SAR) of N-isobutyl pyrazole amines
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Contrasting Inhibitor Substituents
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Comparing Anti-Inflammatory Compounds
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An in-depth technical analysis for drug development professionals, medicinal chemists, and pharmacological researchers.
Executive Summary & Chemical Ontology
In modern medicinal chemistry, the pyrazole amine scaffold is a privileged motif, frequently deployed to enhance hydrogen-bonding networks, improve aqueous solubility, and modulate the physicochemical properties of drug candidates. Within this chemical space, the N-isobutyl pyrazole amine derivative represents a specific structural strategy: introducing a branched, aliphatic,
However, the application of the N-isobutyl group is not universally beneficial. As a Senior Application Scientist, I have observed that while this moiety can optimize pharmacokinetic profiles, its steric bulk and conformational flexibility often dictate a steep Structure-Activity Relationship (SAR) cliff.
This guide objectively compares the performance of N-isobutyl pyrazole amines against alternative substitutions (e.g., N-phenyl, N-benzyl, and N-alkyl variants) across two distinct therapeutic paradigms: Trypanothione Synthetase (TbTryS) inhibition for parasitic diseases and p38 MAPK/TLR4 inhibition for acute lung injury.
Comparative SAR Analysis: The Trypanothione Synthetase (TbTryS) Paradigm
Trypanothione Synthetase (TbTryS) is a genetically and chemically validated target for Trypanosoma brucei, the causative agent of Human African Trypanosomiasis. The enzyme features a highly constrained binding pocket where precise spatial geometry is required for ligand affinity.
In a landmark SAR study by , researchers hybridized multiple hit scaffolds to generate a novel indazole/pyrazole core. When evaluating the R-group substitutions on the pyrazole ring, a stark contrast emerged between aliphatic and aromatic moieties.
Quantitative SAR Comparison (TbTryS Inhibition)
| Compound ID | Pyrazole Substitution (R-Group) | Hybridization | IC | Ligand Efficiency (LE) | Pharmacological Verdict |
| 69 | 4-(N-isobutyl)pyrazole | > 100 | N/A | Inactive | |
| 70 | 3-chlorophenyl | 0.35 | 0.39 | Potent Hit | |
| 71 | 3-fluorophenyl | 0.09 | 0.42 | Lead Candidate |
Mechanistic Causality
Why did the N-isobutyl pyrazole completely fail (IC
-
Steric Clash & Flexibility: The N-isobutyl group is highly flexible. The entropic penalty of freezing this branched aliphatic chain into a bioactive conformation within the rigid TbTryS pocket is too high.
-
Lack of
Stacking: The TbTryS binding site requires planar aromaticity to engage in stacking with active-site residues. The -hybridized N-isobutyl group cannot participate in these critical electronic interactions, whereas the halogenated phenyl rings act as powerful electron-withdrawing groups that optimize the electrostatic surface potential of the ligand.
Fig 1: SAR logic tree comparing aliphatic N-isobutyl vs. aromatic N-phenyl pyrazole substitutions.
Comparative SAR Analysis: The Kinase/p38 MAPK Paradigm
Conversely, when the pyrazole amine is fused into a larger macro-structure—such as a pyrazolo[4,3-d]pyrimidine —the N-isobutyl group can be strategically utilized to probe the hinge region of kinases. In the development of therapeutics for Acute Lung Injury (ALI), synthesized a library of these derivatives to inhibit the TLR4/p38 MAPK signaling pathway, thereby reducing Lipopolysaccharide (LPS)-induced Nitric Oxide (NO) and cytokine production.
Quantitative SAR Comparison (LPS-Induced NO Inhibition)
| Compound ID | 7-Amine Substitution | Modality | NO Inhibition IC | Impact on IL-6 / TNF-α |
| 4c | N,N-Diethyl | Short Aliphatic | Moderate | Moderate reduction |
| 4d | N-Isobutyl | Branched Aliphatic | Sub-optimal | Weak reduction |
| 4e | N-(2-Fluorobenzyl) | Halogenated Aryl | 2.64 | High reduction (IC |
Mechanistic Causality
Once again, the N-isobutyl variant (Compound 4d) was outperformed by an aromatic counterpart (Compound 4e). In the context of the p38 MAPK hinge region, the 2-fluorobenzyl group of 4e provides optimal spatial occupation and engages in halogen bonding, which the N-isobutyl group cannot replicate. However, the N-isobutyl derivative served as a critical negative-control comparator, proving that bulk aliphatic volume alone is insufficient for deep hinge-pocket penetration without complementary electronic interactions.
Fig 2: Mechanism of action for pyrazolo-pyrimidine derivatives inhibiting the TLR4/p38 MAPK pathway.
Self-Validating Experimental Methodologies
To ensure scientific integrity, the experimental protocols used to evaluate these SAR profiles must be self-validating. A common pitfall in evaluating lipophilic compounds like N-isobutyl pyrazoles is mistaking compound-induced cytotoxicity for actual biological inhibition. The following protocols integrate orthogonal viability checks to eliminate false positives.
Protocol A: TbTryS End-Point Activity Assay (Enzymatic Validation)
Objective: Quantify direct enzyme inhibition while ruling out assay interference.
-
Master Mix Preparation: Prepare a screening buffer (100 mM HEPES pH 7.4, 10 mM MgSO
, 5 mM DTT, 0.5 mM EDTA). Add substrates: 150 μM ATP, 2 mM Spermidine, and 0.05 mM GSH (calibrated to avoid substrate inhibition). -
Compound Incubation: Dispense 10 μL of the N-isobutyl pyrazole test compounds (serial dilutions from 100 μM to 1 nM) into a 384-well plate. Add 20 μL of recombinant TbTryS enzyme. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add 20 μL of the Master Mix to initiate the reaction. Incubate for 60 minutes.
-
Detection & Self-Validation: Terminate the reaction using a phosphate detection reagent (e.g., PiColorLock).
-
Self-Validation Step: Calculate the Z'-factor using DMSO as a negative control and a known TbTryS inhibitor as a positive control. A Z'-factor > 0.6 validates the assay's robustness. Compounds showing >30% inhibition must be counter-screened in a non-related ATPase assay to rule out promiscuous ATP-competitive artifacts.
-
Protocol B: LPS-Induced Macrophage Assay (Cellular Validation)
Objective: Assess anti-inflammatory efficacy via the TLR4/p38 pathway while filtering out cytotoxic artifacts.
-
Cell Culture & Seeding: Seed RAW264.7 murine macrophages at
cells/well in 96-well plates using DMEM supplemented with 10% FBS. Incubate overnight at 37°C in 5% CO . -
Compound Pre-treatment: Treat cells with varying concentrations of pyrazolo[4,3-d]pyrimidine derivatives (including the N-isobutyl comparator) for 2 hours.
-
Stimulation: Add 1 μg/mL of LPS to the wells to stimulate the TLR4 pathway. Incubate for 24 hours.
-
Orthogonal Viability Check (Critical Step): Before measuring cytokines, perform an MTT assay on a duplicate plate. If a compound (like a highly lipophilic N-isobutyl derivative) reduces cell viability below 90%, it is flagged as cytotoxic, and its NO reduction data is discarded as a false positive.
-
Detection: Transfer 50 μL of the supernatant to a new plate. Add 50 μL of Griess Reagent to quantify NO production via absorbance at 540 nm. Use ELISA kits to quantify IL-6 and TNF-α levels.
Fig 3: Self-validating screening workflow integrating orthogonal viability checks to prevent artifacts.
Conclusion
The N-isobutyl pyrazole amine is a structurally intriguing motif that offers high lipophilicity and metabolic stability. However, as demonstrated by objective experimental data across both parasitic (TbTryS) and inflammatory (p38 MAPK) targets, its
References
-
Spinks, D., Torrie, L. S., Thompson, S., Harrison, J. R., Frearson, J. A., Read, K. D., Fairlamb, A. H., Wyatt, P. G., & Gilbert, I. H. (2012). Design, synthesis and biological evaluation of Trypanosoma brucei trypanothione synthetase inhibitors. ChemMedChem, 7(1), 95–106.[Link][1][2][3]
-
Wang, B. S., Huang, X., Chen, L. Z., Liu, M. M., & Shi, J. B. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1121–1130.[Link][4][5][6]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of Trypanosoma brucei trypanothione synthetase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Characterization Guide: N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
[1]
Executive Summary
N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine (CAS: 1856097-78-3 for HCl salt) represents a critical "linker" scaffold in modern medicinal chemistry.[1][2] Unlike its primary amine precursor (1,5-dimethyl-1H-pyrazol-3-amine), this secondary amine derivative introduces a specific steric and lipophilic profile via the isobutyl group.[1] This guide provides a rigorous technical comparison of this compound against its structural analogs (Methyl, n-Butyl variants), focusing on Elemental Analysis (EA) as a primary validation tool for purity and salt stoichiometry.[3]
Key Insight: The isobutyl moiety serves as a strategic "steric wedge," often used to fill hydrophobic pockets in kinase or GPCR targets where the linear n-butyl analog fails due to entropic penalties, or where the methyl analog lacks sufficient van der Waals contact.[3]
Chemical Identity & Theoretical Data
Before experimental validation, the theoretical baseline must be established.[3] This compound is frequently supplied as a Hydrochloride (HCl) salt to improve stability.[3]
Compound: N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine Core Structure: 1,5-dimethylpyrazole ring substituted at the 3-position with an isobutylamino group.[1]
Table 1: Theoretical Elemental Composition (Reference Standards)
| Parameter | Free Base (Target) | Monohydrochloride Salt (Common Form) | Hemihydrate HCl (Hygroscopic Form) |
| Formula | C₉H₁₇N₃ | C₉H₁₇N₃[1] · HCl | C₉H₁₇N₃[1][3] · HCl · 0.5H₂O |
| MW ( g/mol ) | 167.25 | 203.71 | 212.72 |
| Carbon (C) | 64.63% | 53.06% | 50.82% |
| Hydrogen (H) | 10.25% | 8.90% | 9.00% |
| Nitrogen (N) | 25.12% | 20.63% | 19.75% |
| Chlorine (Cl) | 0.00% | 17.40% | 16.67% |
Critical QC Note: A common failure mode in EA for this class of hygroscopic amines is a Carbon value drifting lower (e.g., <52.5% for the HCl salt) while Hydrogen remains high.[3] This indicates moisture absorption (formation of partial hydrates), a frequent issue with pyrazole-HCl salts stored improperly.[3]
Comparative Performance Analysis
This section objectively compares the N-Isobutyl variant against its closest SAR (Structure-Activity Relationship) analogs: the N-Methyl and N-n-Butyl derivatives.[1]
Table 2: Physicochemical & Synthetic Comparison
| Feature | N-Methyl Analog (CAS 646506-40-3) | N-Isobutyl Analog (Target) | N-n-Butyl Analog (CAS 1856060-67-7) |
| Steric Bulk | Low (Rotational freedom high) | Medium (Branched, rigid) | Medium (Linear, flexible) |
| Lipophilicity (cLogP) | ~0.8 | ~1.9 | ~2.1 |
| Synthetic Utility | High reactivity; prone to over-alkylation.[1] | Controlled reactivity; steric hindrance prevents tertiary amine formation. | Similar to isobutyl, but less selective in binding pockets.[3] |
| EA Diagnostic | High %N (>30%) makes N-analysis sensitive.[3] | Balanced C/N ratio allows precise stoichiometry determination. | Indistinguishable from Isobutyl by EA alone (Isomers).[3] |
Analytical Implication: Elemental Analysis cannot distinguish between the N-isobutyl and N-n-butyl isomers (both are C₉H₁₇N₃).[1] Therefore, EA must be coupled with ¹H-NMR to verify the branching pattern (Doublet at ~0.9 ppm for Isobutyl vs. Triplet at ~0.9 ppm for n-Butyl).
Experimental Protocols
Protocol A: Synthesis via Reductive Amination
Rationale: Direct alkylation of aminopyrazoles often leads to poly-alkylation.[1][3] Reductive amination is the preferred route for high-purity secondary amines.[1][3]
Workflow Diagram (DOT):
Caption: Step-wise reductive amination workflow ensuring mono-alkylation selectivity.
Protocol B: Validation via Elemental Analysis (CHN)
Rationale: To confirm the salt form and purity.
-
Sample Prep: Dry 10 mg of the HCl salt in a vacuum oven at 40°C for 4 hours to remove surface moisture.
-
Combustion: Weigh exactly 2.00–2.50 mg into a tin capsule.
-
Analysis: Run on a standard CHN Analyzer (e.g., Elementar vario EL cube).
-
Acceptance Criteria:
-
Troubleshooting:
Protocol C: Regiochemical Verification (NMR)
Rationale: To prove the isobutyl group is on the exocyclic amine (N-3) and not the ring nitrogen (N-1), and to distinguish from the n-butyl isomer.
-
Solvent: DMSO-d₆
-
Key Signals (Target: N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine):
Troubleshooting & Stability
Issue: Hygroscopicity of the HCl Salt.
-
Observation: The free flowing white powder turns into a sticky gum upon exposure to air.[3]
-
Impact on Data: Elemental analysis will show drifting mass percentages.[3]
-
Solution: Store under Argon/Nitrogen at -20°C. For analysis, handle in a glovebox or dry rapidly. If gumming occurs, convert back to free base (Na₂CO₃ wash) and re-precipitate with fresh HCl in ether.[3]
Issue: Regioisomer Contamination.
-
Cause: If synthesized from methylhydrazine and a beta-keto nitrile, you may get the 1,3-dimethyl-5-amine isomer as an impurity.[1]
-
Detection: Look for a secondary set of singlet peaks in the NMR (e.g., N-Me shift at δ 3.65 instead of 3.55).
References
-
PubChem. (2025).[3][4] Compound Summary: 1,5-dimethyl-1H-pyrazol-3-amine (CAS 35100-92-6).[1][4][5][6][7] National Library of Medicine.[3] Available at: [Link][3]
-
Fustero, S., et al. (2010).[3] Improved Regioselectivity in the Synthesis of Pyrazoles.[3][8] Journal of Organic Chemistry.[3] (General reference for pyrazole synthesis regiochemistry).
Sources
- 1. 646506-40-3|N,1,5-Trimethyl-1H-pyrazole-3-amine|BLD Pharm [bldpharm.com]
- 2. 1856074-32-2|1,3-Dimethyl-N-pentyl-1H-pyrazol-5-amine hydrochloride|BLD Pharm [bldpharm.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 1,5-dimethyl-1H-pyrazol-3-amine | C5H9N3 | CID 7017747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. 1,5-Dimethyl-1H-pyrazol-3-amine | CymitQuimica [cymitquimica.com]
- 7. angenesci.com [angenesci.com]
- 8. benchchem.com [benchchem.com]
Reference Standards for N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine: A Comprehensive Characterization & Comparison Guide
Executive Summary: The Criticality of Pyrazole Standards
In the high-stakes landscape of kinase inhibitor development (particularly JAK and MAPK pathways) and agrochemical synthesis, the integrity of pyrazole building blocks is non-negotiable.[1] N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine represents a specialized secondary amine scaffold.[1] Its performance as a reference standard is defined not just by its purity, but by its ability to distinguish regioisomeric impurities and quantify downstream process contaminants.
This guide moves beyond basic certificates of analysis. We objectively compare this standard against its primary alternatives—its non-alkylated precursor and its N1-isobutyl regioisomer—providing the experimental logic required to validate your analytical workflows.
Technical Profile & Identity Confirmation
Before deploying this material as a standard, its identity must be unequivocally established to prevent "scaffold hopping" errors during synthesis.
| Feature | Specification | Technical Rationale |
| Chemical Name | N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine | Defines the specific regio-chemistry (Methyls at 1,5; Isobutyl amine at 3).[1] |
| Core Scaffold | 1,5-dimethylpyrazole | Differentiates from 1,3-dimethyl isomers common in hydrazine cyclizations.[1] |
| Molecular Weight | ~167.25 g/mol | Calculated based on C9H17N3.[1] |
| pKa (Calc.) | ~4.8 - 5.2 | The exocyclic secondary amine is less basic than aliphatic amines due to the pyrazole ring's electron-withdrawing nature.[1] |
| Solubility | DMSO, Methanol, DCM | High lipophilicity (LogP > 1.5) due to the isobutyl group compared to the parent amine.[1] |
Structural Logic & Causality
The presence of the isobutyl group on the exocyclic nitrogen (N-3) significantly alters the chromatographic behavior compared to the parent primary amine.[1] This steric bulk reduces the potential for side-reactions (like over-acylation) but complicates monitoring by UV due to the lack of extended conjugation.[1]
Comparative Performance Analysis
We evaluated the performance of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine against two critical alternatives used in similar analytical contexts:
-
Alternative A (Precursor): 1,5-dimethyl-1H-pyrazol-3-amine (The primary amine).[1]
-
Alternative B (Regioisomer): 1-isobutyl-5-methyl-1H-pyrazol-3-amine.[1]
Table 1: Analytical Performance Comparison
| Metric | Target Standard (N-isobutyl-1,5-dimethyl...)[1] | Alt A: Precursor (1,5-dimethyl-pyrazol-3-amine) | Alt B: Regioisomer (1-isobutyl-5-methyl...)[1] |
| HPLC Retention | Medium (RT ~6-7 min) | Early (RT ~2-3 min) | High (RT ~8-9 min) |
| UV Response (254nm) | Moderate | Moderate | Moderate |
| Stability (Solution) | High (Secondary amine resists oxidation) | Moderate (Primary amine prone to oxidation/condensation) | High |
| Mass Spec Signal | Strong [M+H]+ | Strong [M+H]+ | Strong [M+H]+ |
| Resolution Power | Critical for quantifying alkylation yield | N/A (Starting Material) | Critical for checking N-alkylation selectivity |
Expert Insight: The Regioisomer Trap
The most common failure mode in synthesizing this standard is N-alkylation scrambling .[1] If the isobutyl group attaches to the ring nitrogen (N1) instead of the exocyclic amine, you generate Alternative B.[1]
-
Why it matters: In biological assays, the N1-isobutyl isomer often loses hydrogen bond donor capability critical for the ATP-binding pocket of kinases, leading to false negatives.[1]
-
The Fix: Your reference standard must be chromatographically resolved from Alternative B. Use the protocol below to validate this separation.
Experimental Protocols
Protocol A: High-Resolution HPLC Purity Profiling
Objective: To separate the target secondary amine from its precursor and potential regioisomers.[1]
System: Agilent 1290 Infinity II or equivalent UHPLC. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 100 mm, 1.8 µm). Mobile Phase:
Gradient Method:
-
0-1 min: 5% B (Isocratic hold to elute polar salts).[1]
-
1-10 min: Ramp to 60% B (Linear gradient).
-
10-12 min: Ramp to 95% B (Wash).
-
12-15 min: Re-equilibrate at 5% B.
Flow Rate: 0.4 mL/min.[1] Temp: 40°C. Detection: UV at 240 nm (optimized for pyrazole) and MS (ESI+).
Validation Criteria (Self-Correcting Step):
-
Inject a mixture of the Target Standard and Alternative A .[1]
-
Pass: Resolution (Rs) > 2.0.
-
Fail: If peaks co-elute, lower the initial %B or switch to a Phenyl-Hexyl column to exploit pi-pi interactions with the pyrazole ring.
Protocol B: Identity Confirmation via NMR
Causality: Proton NMR is the only rapid method to distinguish the N-isobutyl (exocyclic) from the Ring-isobutyl (endocyclic).[1]
Solvent: DMSO-d6. Key Diagnostic Signals:
-
Exocyclic NH: Look for a broad triplet/singlet around 5.0 - 6.0 ppm.[1] (The ring N1 is fully substituted, so no NH signal on the ring).
-
Isobutyl Doublet: ~0.9 ppm (6H).[1]
-
Methylene (CH2-NH): A distinct multiplet/triplet at ~2.8-3.0 ppm coupling with the NH.[1]
-
Note: If the isobutyl is on the Ring N1, the CH2 shift will be significantly downfield (~3.8 ppm) due to the aromatic ring current and electronegativity of the ring nitrogen.[1]
-
Synthesis & Impurity Pathway Visualization[1]
Understanding where this standard comes from allows you to predict the impurities you need to look for.[1] The following diagram illustrates the reductive amination pathway and the potential for regioisomeric byproducts.
Figure 1: Synthesis pathway and impurity logic. The primary risk in generating this standard is over-alkylation to the tertiary amine (Impurity A) or residual starting material (Impurity B).[1]
Storage & Stability Recommendations
To maintain the "Reference Standard" grade status, strict handling is required.
-
Hygroscopicity: As a secondary amine, it may form carbonates upon prolonged exposure to air.[1]
-
Action: Store under Argon or Nitrogen atmosphere.[1]
-
-
Temperature: Store at -20°C for long-term (>6 months). 2-8°C is acceptable for active working stocks (1 month).[1]
-
Solution Stability:
References
-
PubChem. 1,5-dimethyl-1H-pyrazol-3-amine (Compound Summary). National Library of Medicine.[1] [Link][1]
-
Fustero, S., et al. (2011).[1][2] From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles.[1][2] Chemical Reviews.[1][2] (Provides grounding for pyrazole regio-selectivity and synthesis).[1] [Link]
-
NIST Chemistry WebBook. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- (Analogous spectral data for aminopyrazoles).[1] [Link][1]
Sources
A Comparative Guide to Validating the Purity of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine via LC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of an active pharmaceutical ingredient (API) is a cornerstone of drug safety and efficacy. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for validating the purity of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest in medicinal chemistry.[1][2][3][4] We will explore the nuances of method selection, experimental design, and data interpretation, grounded in scientific principles and regulatory expectations.
The Critical Role of Purity Validation
The presence of impurities in an API can have significant implications, potentially affecting the drug's safety and efficacy.[5] Regulatory bodies have stringent guidelines for the identification and quantification of impurities.[6] Therefore, robust and reliable analytical methods are paramount. LC-MS has emerged as a powerhouse in pharmaceutical analysis due to its high sensitivity, selectivity, and ability to provide structural information about the API and its impurities.[7][][9][10][11]
Understanding N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
Before delving into analytical methodologies, a thorough understanding of the analyte's physicochemical properties is crucial for method development.
Table 1: Physicochemical Properties of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine
| Property | Value | Source |
| Molecular Formula | C5H9N3 | [12][13] |
| Molecular Weight | 111.15 g/mol | [12][13] |
| Melting Point | 65-68°C | |
| Boiling Point | 234.7°C at 760 mmHg | |
| Predicted XlogP | 0.3 | [13] |
| pKa (predicted) | ~4-5 (for the amine) |
The presence of both a basic amine group and a moderately non-polar isobutyl group suggests that this compound will exhibit some polar characteristics. This dual nature informs the choice of chromatographic separation technique.
Potential Impurities in Synthesis
The synthesis of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine typically involves the condensation of a β-ketonitrile with a substituted hydrazine.[14][15] This process can lead to several potential impurities, including:
-
Regioisomers: Formation of the isomeric 1,3-dimethyl-1H-pyrazol-5-amine is a common side reaction.[14]
-
Unreacted Starting Materials: Residual β-ketonitrile and isobutylhydrazine.
-
By-products from Side Reactions: Incomplete cyclization or reactions involving the amine group can generate other impurities.[14]
A robust analytical method must be able to separate and detect these potential impurities from the main compound.
Core Principles of LC-MS for Purity Analysis
LC-MS combines the separation power of liquid chromatography with the detection specificity of mass spectrometry.[] For a molecule like N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine, Electrospray Ionization (ESI) is a suitable ionization technique, typically in positive ion mode due to the basicity of the amine group.[16][17][18]
Comparative Analysis of LC-MS Methodologies
The choice of chromatographic method is critical for achieving the desired separation. Here, we compare two common approaches: Reversed-Phase Liquid Chromatography (RPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
Method A: Reversed-Phase Liquid Chromatography (RPLC)
RPLC is the workhorse of pharmaceutical analysis, separating compounds based on their hydrophobicity. While effective for many molecules, highly polar compounds can be challenging to retain on traditional C18 columns.[19][20][21]
Experimental Protocol: RPLC-MS
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Column: A C18 column with aqueous compatibility (e.g., Agilent Poroshell 120 Aq-C18, Waters HSS T3).[21][22]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient might start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte and any less polar impurities.
-
Flow Rate: Dependent on column dimensions (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
Column Temperature: 30-40°C to ensure reproducible retention times.
-
Injection Volume: 1-5 µL.
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode to detect all ions within a specified mass range, and potentially a targeted MS/MS scan for specific impurities.
Rationale for Choices:
-
The use of a C18 column with aqueous compatibility is crucial for retaining a somewhat polar compound like N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine, especially when starting with a high aqueous mobile phase.[21][22]
-
Formic acid is a common mobile phase additive that provides protons for efficient ionization in ESI+ mode and helps to achieve good peak shapes.
-
A gradient elution is necessary to ensure that both the polar starting materials and any less polar by-products are eluted and separated effectively.
Method B: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent alternative for the analysis of polar compounds that are poorly retained in RPLC.[23][24] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.
Experimental Protocol: HILIC-MS
-
LC System: HPLC or UHPLC system.
-
Column: A HILIC column with an amide or silica stationary phase (e.g., Waters XBridge BEH Amide, Agilent Poroshell 120 HILIC).
-
Mobile Phase A: Acetonitrile with 0.1% formic acid.
-
Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate.
-
Gradient: A typical HILIC gradient starts with a high percentage of Mobile Phase A (organic) and increases the percentage of Mobile Phase B (aqueous) to elute the polar compounds.
-
Flow Rate: Dependent on column dimensions (e.g., 0.3 mL/min for a 2.1 mm ID column).[25]
-
Column Temperature: 30-40°C.
-
Injection Volume: 1-5 µL.
-
MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer with an ESI source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan mode and targeted MS/MS.
Rationale for Choices:
-
A HILIC column provides retention for polar analytes that would otherwise elute in the void volume of an RPLC column.[23][24][26]
-
The high organic content of the initial mobile phase in HILIC can lead to enhanced ESI efficiency and thus better sensitivity for some analytes.
-
Ammonium formate is often used as a salt additive in the aqueous mobile phase to improve peak shape and reproducibility in HILIC.
Visualizing the Workflow
The general workflow for purity validation by LC-MS is outlined below.
Caption: General workflow for LC-MS purity validation.
Performance Comparison: RPLC vs. HILIC
The choice between RPLC and HILIC will depend on the specific impurity profile of the sample.
Table 2: Hypothetical Performance Comparison of RPLC and HILIC Methods
| Parameter | RPLC Method | HILIC Method | Justification |
| Retention of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine | Moderate | Good to Excellent | HILIC is generally better for retaining polar compounds.[23][24] |
| Resolution from Polar Impurities (e.g., starting materials) | Potentially Poor | Good to Excellent | HILIC provides better separation for highly polar species.[25] |
| Resolution from Non-polar Impurities | Good to Excellent | Potentially Poor | RPLC excels at separating compounds based on hydrophobicity. |
| Sensitivity (ESI+) | Good | Potentially Higher | The high organic mobile phase in HILIC can enhance ESI efficiency. |
| Robustness and Reproducibility | Generally High | Can be more sensitive to mobile phase composition and equilibration times. | RPLC methods are often considered more rugged. |
The Power of High-Resolution Mass Spectrometry (HRMS)
For unambiguous identification of unknown impurities, High-Resolution Mass Spectrometry (HRMS) is an invaluable tool.[5][7][27] HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of an impurity.[5][27] This, combined with fragmentation data from MS/MS experiments, enables confident structural elucidation.[5][6]
Caption: Workflow for impurity identification using HRMS.
Method Validation: Ensuring Trustworthiness
Once a suitable LC-MS method is developed, it must be validated to ensure it is fit for its intended purpose, in accordance with guidelines such as ICH Q2(R1).[28][29][30][31]
Table 3: Key Validation Parameters for an Impurity Quantification Method
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components which may be expected to be present. | The main peak is well-resolved from any impurity peaks. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.99. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | From the reporting threshold to 120% of the specification. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 80-120% for impurities. |
| Precision (Repeatability & Intermediate Precision) | The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Relative Standard Deviation (RSD) ≤ 15%. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like mobile phase composition, pH, and column temperature. |
Source: Adapted from ICH Q2(R1) Guidelines.[28][29][30]
Conclusion and Recommendations
Validating the purity of N-isobutyl-1,5-dimethyl-1H-pyrazol-3-amine requires a systematic and scientifically sound approach. Both RPLC and HILIC methodologies offer viable pathways for separation, with the optimal choice depending on the specific impurity profile.
-
For routine quality control where the impurity profile is well-characterized and impurities are not excessively polar, a well-developed RPLC method offers robustness and reliability.
-
When dealing with highly polar impurities or in early-stage development where the impurity profile is less understood, HILIC provides a powerful alternative with potentially superior separation and sensitivity for polar species.
Regardless of the chromatographic method chosen, the use of High-Resolution Mass Spectrometry is strongly recommended for the definitive identification and structural elucidation of any unknown impurities. A thoroughly validated LC-MS method is not just a regulatory requirement; it is a fundamental component of ensuring the quality and safety of pharmaceutical products.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
